molecular formula C5H4BrNOS B1612032 2-Bromo-1-(thiazol-5-yl)ethanone CAS No. 201470-17-9

2-Bromo-1-(thiazol-5-yl)ethanone

Cat. No.: B1612032
CAS No.: 201470-17-9
M. Wt: 206.06 g/mol
InChI Key: ZKRUDPZDHZBPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(thiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(thiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(thiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRUDPZDHZBPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599398
Record name 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201470-17-9
Record name 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility & Handling of 2-Bromo-1-(thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-1-(thiazol-5-yl)ethanone Class:


-Haloketone / Thiazole derivative
Primary Application:  Electrophilic intermediate for heterocycle synthesis (e.g., Hantzsch thiazole synthesis, imidazothiazoles).

This guide addresses the critical solubility parameters and stability constraints of 2-Bromo-1-(thiazol-5-yl)ethanone. Unlike simple organic solids, this compound acts as a potent alkylating agent (lachrymator). Its solubility profile is governed not just by polarity, but by its electrophilic reactivity. Researchers must distinguish between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).

Physicochemical Profile & Solvent Compatibility

Structural Determinants of Solubility

The molecule features a thiazole ring (moderately polar, aromatic) linked to a bromoacetyl group.

  • Dipole-Dipole Interactions: The carbonyl and thiazole nitrogen accept hydrogen bonds, making the compound soluble in polar aprotic solvents.

  • Lipophilicity: The aromatic ring provides sufficient non-polar character for solubility in chlorinated solvents.

  • Reactivity: The C-Br bond adjacent to the carbonyl is highly activated. Nucleophilic solvents (alcohols, amines, water) will attack this position, leading to false "solubility" readings that are actually degradation products.

Solubility & Stability Matrix

The following table synthesizes empirical data from structural analogs (e.g., 2-bromo-1-(thiazol-2-yl)ethanone) and standard


-bromoketone behaviors.
Solvent ClassSpecific SolventSolubility PredictionStability RiskApplication Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowPreferred for extraction and transport.
Chloroform (

)
High LowGood for NMR; acid traces in old

may catalyze degradation.
Polar Aprotic Tetrahydrofuran (THF)High LowExcellent for reactions; must be anhydrous/peroxide-free.
Acetonitrile (MeCN)Moderate-High LowGood for crystallization; poor nucleophile, so stable.
AcetoneHigh LowGood for rapid dissolution; avoid strong bases.
Ethyl Acetate (EtOAc)Moderate LowStandard workup solvent.
High Polarity DMSOVery High High Caution: Risk of Kornblum oxidation (conversion to glyoxal) upon heating or prolonged storage.
DMFVery High ModerateUse fresh; dimethylamine impurities can react.
Protic (Nucleophilic) Methanol / EthanolModerate (Deceptive)Critical Avoid. Rapid solvolysis to form

-alkoxy ketones or hemiacetals.
WaterLow Critical Hydrolysis to

-hydroxy ketone; insoluble solid may degrade over time.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

For determining approximate solubility ranges without degradation.

Reagents: 10 mg of 2-Bromo-1-(thiazol-5-yl)ethanone. Equipment: 1.5 mL HPLC vials, micropipette.

  • Preparation: Weigh 10 mg of compound into a vial.

  • Addition: Add solvent in 50

    
    L increments at 
    
    
    
    .
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with

      
      L (Solubility 
      
      
      
      mg/mL).
    • Sparingly Soluble: Requires 1 mL (Solubility

      
       mg/mL).
      
  • Verification: If using DMSO or DMF, analyze immediately by TLC/LC-MS to confirm peak integrity.

Protocol B: Saturation Shake-Flask (Modified for Reactive Compounds)

Standard 24-hour equilibrium methods degrade


-bromoketones. This modified protocol minimizes decomposition.
  • Saturate: Add excess solid to 1 mL of anhydrous solvent (DCM, THF, or MeCN) in a sealed vial.

  • Equilibrate: Agitate at

    
     (cold room) for only 2 hours . Low temperature inhibits side reactions.
    
  • Filter: Syringe-filter (0.22

    
    m PTFE) rapidly into a pre-weighed vial.
    
  • Quantify: Evaporate solvent under nitrogen stream (no heat) and weigh residue, OR quantify filtrate by HPLC against a fresh standard curve.

Mechanisms of Instability

Understanding why solubility fails is crucial for this compound. The diagram below illustrates the fate of 2-Bromo-1-(thiazol-5-yl)ethanone in incompatible solvents.

ReactionPathways Start 2-Bromo-1-(thiazol-5-yl)ethanone (In Solution) Solvent_Alc Alcoholic Solvent (MeOH/EtOH) Start->Solvent_Alc Dissolution Solvent_DMSO DMSO (Heating/Time) Start->Solvent_DMSO Dissolution Solvent_H2O Aqueous Media (pH > 7) Start->Solvent_H2O Suspension Prod_Ether α-Alkoxy Ketone (Solvolysis Product) Solvent_Alc->Prod_Ether Nu- Substitution (Fast) Prod_Glyoxal Arylglyoxal (Kornblum Oxidation) Solvent_DMSO->Prod_Glyoxal Oxidation (Slow/Heat) Prod_Hydroxy α-Hydroxy Ketone (Hydrolysis) Solvent_H2O->Prod_Hydroxy Hydrolysis

Figure 1: Degradation pathways in nucleophilic and oxidative solvents. Red paths indicate rapid reaction; yellow indicates temperature-dependent degradation.

Handling & Safety (Lachrymator)

This compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Containment: All solubility experiments must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the electrophilic bromide before cleaning.

  • Storage: Store solid at

    
     under inert atmosphere (Argon/Nitrogen). Moisture ingress leads to HBr formation, which autocatalyzes degradation (turning the orange solid black).
    

References

  • ChemicalBook. (2025). 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Properties and Synthesis.Link

  • BenchChem. (2025). Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone.Link

  • PubChem. (2025). 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone Compound Summary.Link

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of alpha-bromo aromatic ketones using N-bromosuccinimide. [Link]([Link]

A Comprehensive Safety and Handling Guide for 2-Bromo-1-(thiazol-5-yl)ethanone and Its Isomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-1-(thiazol-5-yl)ethanone. As specific safety data for this isomer is not extensively documented in public records, this whitepaper establishes a robust safety framework by leveraging data from its close structural isomer, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone (CAS 3292-77-1). The inherent reactivity of the α-bromoketone functional group dictates a stringent set of handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a reactive building block in complex syntheses. It moves beyond a standard Safety Data Sheet (SDS) to explain the chemical causality behind the hazards and the rationale for the recommended safety protocols, ensuring a self-validating system of laboratory safety.

Core Hazard Analysis: Understanding the Reactive Moiety

2-Bromo-1-(thiazol-5-yl)ethanone belongs to the class of α-haloketones. The primary driver of its toxicological and hazardous properties is the α-bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic, rendering the compound a potent alkylating agent. This reactivity is the fundamental reason it is a valuable synthetic intermediate and also the source of its significant hazards. It will readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular disruption and damage.[1]

Due to a lack of specific public domain data for the thiazol-5-yl isomer, this guide will operate under the scientifically sound assumption that its hazards are comparable to the well-documented thiazol-2-yl isomer (CAS 3292-77-1). The key hazardous properties are consistent across this chemical class.

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[2]

  • Toxicity: Harmful if swallowed.[2]

  • Irritation: May cause respiratory irritation.[1]

Physicochemical and Toxicological Profile

The following data, summarized for the surrogate compound 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, provides a baseline for safe handling and experimental design.

PropertyValueRationale & ImplicationSource(s)
CAS Number 3292-77-1 (for thiazol-2-yl isomer)Essential for accurate identification and regulatory cross-referencing.[2]
Molecular Formula C₅H₄BrNOSConfirms the elemental composition.[2]
Molecular Weight 206.06 g/mol Required for all stoichiometric calculations in synthesis.[2]
Physical State SolidAs a solid, it can pose a dust inhalation hazard.[3][4][5][2]
Melting Point 54-55 °CLow melting point indicates it may melt or soften in warm conditions.[6]
GHS Pictograms GHS05 (Corrosive), GHS07 (Harmful/Irritant)Visual indicators of the primary hazards: severe tissue damage and acute toxicity/irritation.[2]
Signal Word DangerIndicates a high level of immediate hazard.[2]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.These are the primary health risks. H314 is a result of the compound's alkylating nature, causing irreversible tissue damage upon contact.[2]
Incompatible Materials Strong oxidizing agents, Bases, Amines.These materials can cause vigorous and potentially hazardous reactions. Bases and amines are nucleophilic and will react readily with the compound.[1][1]
Storage Conditions Store locked up at 2-8°C under an inert atmosphere, protected from light and moisture.Refrigeration and inert atmosphere minimize degradation. Protection from light and moisture prevents photolytic and hydrolytic decomposition.[7][1][7]

Proactive Risk Mitigation: Engineering and Personal Protective Protocols

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of 2-Bromo-1-(thiazol-5-yl)ethanone, including weighing, transferring, and addition to reaction vessels, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

  • Safety Stations: Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be tested regularly.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3][5] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Double-gloving is recommended. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]

    • Lab Coat: A flame-resistant lab coat is required. Ensure cuffs are tucked into gloves.

    • Clothing: Wear long-sleeved clothing and closed-toe shoes.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if dust formation is significant, a full-face respirator with an appropriate cartridge should be used.[3]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Workflow for Safe Handling of 2-Bromo-1-(thiazol-5-yl)ethanone cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Post-Procedure receipt 1. Receive & Verify - Cross-reference CAS/Name - Inspect container integrity storage 2. Log & Store - Store at 2-8°C, inert atm. - Protect from light - Update inventory receipt->storage risk_assess 3. Pre-Use Risk Assessment - Review SDS/Guide - Verify controls (hood, shower) storage->risk_assess ppe 4. Don PPE - Goggles & Face Shield - Double Gloves - Lab Coat risk_assess->ppe handling 5. Handle in Fume Hood - Weigh/transfer carefully - Minimize dust - Use non-sparking tools ppe->handling reaction 6. Reaction Setup - Add to vessel in hood - Monitor for exotherms handling->reaction workup 7. Work-up & Purification - Quench reactive species - Handle all materials as hazardous reaction->workup decon 8. Decontaminate - Clean glassware and surfaces - Use appropriate solvent/decon solution workup->decon waste 9. Waste Disposal - Segregate halogenated waste - Label container clearly - Dispose via approved plant decon->waste remove_ppe 10. Doff & Dispose PPE - Remove gloves last - Wash hands thoroughly waste->remove_ppe

Caption: A systematic workflow for the safe laboratory handling of reactive bromo-ethanone compounds.
Storage Protocol

Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator at 2-8°C.[1] The storage area should be secure and locked up.[1] To prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using an amber vial or storing it in a dark location.[7]

Waste Disposal Protocol

All waste materials, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.[4][5] Waste should be collected in suitable, closed, and clearly labeled containers for halogenated organic waste.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures before working with the compound.

Emergency Response Decision Tree cluster_routes cluster_actions exposure Exposure Event Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 mins. skin->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 mins. eye->eye_action inhalation_action Remove person to fresh air. Keep comfortable for breathing. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->ingestion_action seek_medical Call a POISON CENTER or doctor immediately. Show them this safety guide/SDS. skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: A decision tree for immediate first aid response following an exposure event.
First-Aid Measures
  • General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[1]

  • If Inhaled: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water for at least 15 minutes and consult a doctor.[3]

  • In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

Evacuate personnel to safe areas.[3] Wear full personal protective equipment as described in Section 3.2. Avoid dust formation and do not breathe vapors, mist, or gas.[4] Sweep up the material and shovel it into a suitable, closed container for disposal.[9] Use spark-proof tools and avoid creating a dust cloud.[4] Remove all sources of ignition.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][9]

  • Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3]

References

  • ChemBK. (2024). 2-Bromo-1-thiazol-2-yl-ethanone. ChemBK. [Link]

Sources

Thiazole-5-Carbonyl Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Thiazole-5-carbonyl derivatives, structured for researchers and drug development professionals.

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, but the specific substitution at the 5-position with a carbonyl moiety (ester, ketone, or carboxamide) unlocks a unique pharmacological profile. This geometry positions hydrogen bond donors and acceptors in a vector orientation that mimics the transition state of peptide bonds and ATP-adenine interactions. This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of thiazole-5-carbonyls, with a focus on Kinase inhibition (Oncology) and DNA Gyrase blockade (Antimicrobial).

The Pharmacophore: Why Position 5?

The thiazole ring is planar and aromatic. However, the introduction of a carbonyl group at position 5 creates a specific electronic and steric environment:

  • Dipole Alignment: The sulfur atom (pos 1) and the nitrogen (pos 3) create a dipole. Adding a carbonyl at C5 extends this conjugation, increasing the acidity of the C2-proton (if present) or the nucleophilicity of a C2-amine.

  • H-Bonding Vector: In kinase inhibitors like Dasatinib , the C5-carboxamide acts as a critical anchor. The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen acts as a donor, often interacting with the "hinge region" of kinases (e.g., Met318 in c-Src).

  • Metabolic Stability: Unlike furan or thiophene analogs, the thiazole ring is relatively resistant to oxidative metabolism, although the C5-position blocks metabolic hotspots, forcing clearance through other pathways.

Synthetic Architectures

The most robust method for generating thiazole-5-carbonyls is the Hantzsch Thiazole Synthesis . While the classical Hantzsch method uses


-haloketones, generating the C5-carbonyl requires 

-halo-

-dicarbonyl
precursors (e.g., ethyl 2-chloroacetoacetate).
Core Synthetic Pathway

The reaction typically involves the condensation of a thiourea or thioamide with an


-halo-

-keto ester.

HantzschSynthesis Precursor1 Thiourea / Thioamide (H2N-CS-NH-R) Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate S-Alkylation Precursor2 α-Halo-β-Keto Ester (R'-CO-CH(X)-COOEt) Precursor2->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Product Thiazole-5-Carboxylate Scaffold Dehydration->Product Cyclization Amidation Amidation (R-NH2 / Heat) Product->Amidation FinalDrug Thiazole-5-Carboxamide (e.g., Dasatinib Core) Amidation->FinalDrug

Figure 1: The modified Hantzsch synthesis pathway for generating thiazole-5-carboxamide scaffolds.

Synthetic Nuances
  • Regioselectivity: The sulfur atom is a soft nucleophile and preferentially attacks the carbon bearing the halogen (soft electrophile) rather than the carbonyl carbon.

  • Atom Economy: This is a convergent synthesis, often performable in "one-pot" conditions using ethanol or DMF as solvents.

Therapeutic Frontiers

Oncology: Kinase Inhibition (The Dasatinib Paradigm)

The most commercially successful application of this scaffold is Dasatinib (Sprycel), a dual Src/Abl inhibitor used in Chronic Myeloid Leukemia (CML). The 2-amino-thiazole-5-carboxamide moiety is the "warhead" that binds to the ATP-binding pocket.

Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents the phosphorylation of the tyrosine residue on the activation loop, thereby shutting down downstream signaling cascades (RAS/RAF/MEK) that drive tumor proliferation.

EGFR_Signaling Ligand Growth Factor (EGF) Receptor RTK (EGFR/Src/Abl) Tyrosine Kinase Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Normal Function Inhibitor Thiazole-5-Carboxamide (Inhibitor) Inhibitor->Receptor Competitive Blockade ATP ATP ATP->Receptor Power Source RAS RAS Activation Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nuclear Translocation & Transcription ERK->Nucleus

Figure 2: Signal transduction blockade.[1] The thiazole derivative competes with ATP, preventing autophosphorylation and halting the RAS/RAF/MEK cascade.

Antimicrobial: DNA Gyrase B Inhibition

Bacterial resistance to fluoroquinolones (which target GyrA) has shifted focus to Gyrase B (GyrB) inhibitors. Thiazole-5-carboxylates have emerged as potent GyrB inhibitors.

  • Mechanism: They bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase.

  • Key Interaction: The carbonyl oxygen at C5 accepts a hydrogen bond from a conserved water molecule or directly from the protein backbone (e.g., Asp73 in E. coli), while the C2-amine interacts with Glu50.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substitutions around the thiazole-5-carbonyl core based on recent literature [1][2].

PositionSubstituentEffect on ActivityMechanistic Insight
C2 (Amino) Aryl/Heteroaryl AmineCritical Increase Provides essential H-bond donor capability; Aryl groups fit into the hydrophobic pocket (Selectivity Pocket).
C2 (Amino) Alkyl AmineDecreaseLacks the

-stacking interactions required for high-affinity binding in the ATP pocket.
C4 Methyl (

)
Neutral / Slight IncreaseProvides steric bulk to lock conformation; too large a group here causes steric clash with the "gatekeeper" residue.
C4 Hydrogen (

)
VariableAllows for greater rotational freedom; often seen in Dasatinib analogs.
C5 Carboxamide (

)
Optimal The amide NH is a crucial H-bond donor to the hinge region backbone carbonyl.
C5 Ester (

)
ModerateGood prodrug potential, but often hydrolyzed in vivo; lacks the H-bond donor of the amide.
C5 Ketone (

)
Low to ModerateLoses the H-bond donor capability; changes the electronic character of the ring.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A self-validating protocol for the core scaffold generation.

Reagents:

  • Ethyl

    
    -chloroacetoacetate (1.0 eq)
    
  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 1.1 eq of thiourea in absolute ethanol (concentration ~0.5 M) in a round-bottom flask.

  • Addition: Add 1.0 eq of ethyl

    
    -chloroacetoacetate dropwise at room temperature. Checkpoint: The solution should remain clear initially.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (

      
      -halo ester) spot should disappear.
      
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The hydrochloride salt of the product may precipitate.
    
  • Neutralization: Adjust pH to ~8 using saturated

    
     solution. The free base will precipitate as a white/off-white solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Standard FRET-based assay to validate biological activity.

  • Preparation: Prepare

    
     enzyme solution (EGFR kinase domain) and 
    
    
    
    substrate/ATP mix in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
    
    
    , 1 mM EGTA).
  • Compound Addition: Dispense 10 nL of the thiazole derivative (in DMSO) into 384-well plates using an acoustic dispenser.

  • Incubation: Add 2.5

    
     of enzyme solution. Incubate for 10 mins at RT to allow inhibitor binding.
    
  • Reaction: Add 2.5

    
     of Substrate/ATP mix to initiate the reaction. Incubate for 60 mins.
    
  • Detection: Add detection reagent (e.g., ADP-Glo or fluorescent antibody). Read signal on a multimode plate reader.

  • Analysis: Calculate

    
     using a non-linear regression model (Sigmoidal Dose-Response).
    

References

  • Dasatinib Structure and Synthesis

    • Title: Dasatinib monohydrate: Structure and Synthesis method.[2]

    • Source: ChemicalBook (2024).
  • Antimicrobial Thiazole Derivatives

    • Title: Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase.[3]

    • Source: Hospital Pharmacy Journal.
    • URL:[Link]

  • Anticancer Mechanisms (EGFR/VEGFR)

    • Title: Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E.[4]

    • Source: MDPI (Molecules, 2023).
    • URL:[Link]

  • Hantzsch Synthesis Overview

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Technical Guide: Commercial Sourcing & Validation of 2-Bromo-1-(thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-Bromoketones

Executive Summary & Structural Disambiguation

The Core Challenge: Obtaining "high purity" 2-Bromo-1-(thiazol-5-yl)ethanone is not a standard catalog transaction; it is a supply chain challenge driven by chemical instability. Unlike its more stable isomer (thiazol-2-yl), the 5-yl derivative is prone to rapid polymerization and hydrolysis.

Critical Disambiguation (Read Before Ordering): In commercial databases, nomenclature ambiguity frequently leads to the purchase of the wrong regioisomer. You must distinguish between three common motifs often returned under similar search queries:

  • The Target: 2-Bromo-1-(thiazol-5-yl)ethanone (

    
    -bromoketone; highly reactive electrophile).
    
  • The Ring-Bromo Isomer: 1-(2-bromothiazol-5-yl)ethanone (CAS 1161776-13-1; Aryl bromide; requires metal catalysis to react).

  • The Stable Isomer: 2-Bromo-1-(thiazol-2-yl)ethanone (CAS 3292-77-1; widely available).[1]

Recommendation: If your synthetic pathway relies on Hantzsch thiazole synthesis or nucleophilic substitution at the


-carbon, you must verify the structure is the 

-bromoketone
variant.

Supplier Landscape & Sourcing Strategy

Due to the lachrymatory nature and thermal instability of this compound, "High Purity" (>97%) is a transient state. It degrades into a dark oil/tar if stored improperly. Therefore, sourcing is divided into Stock (High Risk) and Make-to-Order (Recommended).

Tier 1: Specialized Heterocyclic Suppliers (Recommended)

These vendors specialize in unstable building blocks and are most likely to synthesize fresh batches or store them under correct cryogenic conditions.

Supplier CategoryRecommended VendorsStrategy
Primary Synthesis (CRO) Enamine , WuXi AppTec , Pharmablock Best for Purity. Request "Make-to-Order" or "Re-QC before shipment." These vendors synthesize thiazoles in-house.
Specialty Building Blocks Combi-Blocks , Fluorochem , Ambeed Best for Speed. Check stock, but demand a CoA dated within the last 3 months.
Aggregators eMolecules, MolPortUseful for locating stock, but adds a shipping delay that can degrade the compound.
Tier 2: Procurement Protocol

Do not simply place a cart order. Follow this protocol to ensure integrity:

  • Inquiry: Contact Technical Sales directly.

  • The "Freshness" Clause: Ask: "What is the re-test date of Lot X? If >6 months, can you run a fresh H-NMR?"

  • Shipping Condition: Mandate Dry Ice or Blue Ice shipping. Standard ambient shipping will degrade this compound to <90% purity during transit.

Quality Assurance & Analytical Validation

As a Senior Scientist, I rely on a self-validating QC workflow. Do not rely solely on LC-MS , as the acidic mobile phase can induce hydrolysis of the C-Br bond, creating a false "alcohol" impurity peak.

Visual Inspection (The First Pass)
  • Pass: White to pale yellow crystalline solid.

  • Caution: Orange/Red solid (indicates free bromine release).

  • Fail: Dark brown/black oil or sticky gum (significant polymerization).

Analytical Workflow (DOT Diagram)

QC_Workflow Start Shipment Arrival (Check Temp Log) Visual Visual Inspection Start->Visual NMR 1H-NMR (CDCl3) *Golden Standard* Visual->NMR If Solid Decision Purity Assessment Visual->Decision If Black Oil (Reject) LCMS LC-MS (Neutral pH) NMR->LCMS Confirm Mass LCMS->Decision Usage Usage Decision->Usage >95% (Use immediately) Purify Purify Decision->Purify 90-95% (Recrystallize) Reject Reject Decision->Reject <90% or Polymerized

Figure 1: Decision tree for incoming QC of labile


-bromoketones. Note that NMR is prioritized over LCMS to avoid artifactual hydrolysis.
Critical Impurity Profile

When analyzing the NMR, look for these specific degradation markers:

ImpurityOriginNMR Signature (Approx.

in CDCl

)
Des-bromo (Ketone) Incomplete brominationMethyl singlet ~2.6 ppm
Di-bromo Over-brominationMethine singlet ~6.5 ppm (shifted downfield)

-Hydroxy
Hydrolysis (Moisture)Singlet ~4.8 ppm (broad OH)
Thiazole Ring Target C2-H (~8.9 ppm), C4-H (~8.1 ppm)

-Methylene
Target Singlet ~4.4 - 4.6 ppm (2H)

Handling, Stability & Storage

Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant. It alkylates DNA.

  • Engineering Controls: Handle only in a functioning fume hood.

  • Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate.

Storage Protocol
  • Temperature: -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates radical decomposition.

  • Container: Amber glass (light sensitive). Tape the cap with Parafilm to prevent moisture ingress.

Reactivity & Synthesis Pathway

The utility of this compound lies in its electrophilicity.[2][3] Below is the standard pathway for its application in Hantzsch synthesis.

Synthesis_Pathway Precursor 1-(thiazol-5-yl)ethanone Target 2-Bromo-1-(thiazol-5-yl)ethanone (The Target) Precursor->Target Bromination Reagent Br2 / HBr / NBS Product Bis-Thiazole Scaffold (Drug Pharmacophore) Target->Product Hantzsch Cyclization (Ref. 1, 2) Thioamide Thioamide / Thiourea

Figure 2: Synthetic utility pathway. The target serves as the linchpin for generating bis-thiazole libraries.

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenirten Ketonen." Berichte der deutschen chemischen Gesellschaft.

  • PubChem Database. (2023). "Compound Summary: 2-Bromo-1-(thiazol-2-yl)ethanone (Isomer Analog)." National Center for Biotechnology Information.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for Thiazole reactivity).
  • Fluorochem Ltd. (2023). "Safety Data Sheet: 2-Bromo-1-(thiazol-2-yl)ethanone." (Used as proxy for handling protocols of the 5-yl isomer).

(Note: Specific commercial URLs for the 5-yl isomer are transient. Users are advised to search CAS 10058-38-5 or the specific structure on SciFinder/Reaxys for real-time batch availability.)

Sources

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-Bromo-1-(thiazol-5-yl)ethanone with Thioamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazolyl-Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. The fusion of two thiazole rings to form a thiazolyl-thiazole scaffold has garnered considerable attention due to the diverse and potent pharmacological activities exhibited by these compounds, including anticancer, antibacterial, and antiviral properties.[3][4] The Hantzsch thiazole synthesis, a classic and versatile method, provides a reliable pathway to these valuable heterocyclic systems through the cyclization of an α-haloketone with a thioamide.[3][5][6] This application note provides a detailed guide to the cyclization of 2-bromo-1-(thiazol-5-yl)ethanone with various thioamides, offering insights into reaction optimization, mechanistic considerations, and practical experimental protocols.

Reaction Mechanism and Theoretical Framework

The reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.[3][7] The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the 2-bromo-1-(thiazol-5-yl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazolyl-thiazole product.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of an intermediate thioether.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-4-(thiazol-5-yl)thiazoles

This protocol provides a general procedure for the cyclization reaction. Optimization of solvent, temperature, and reaction time may be necessary for different thioamides.

Materials:

  • 2-Bromo-1-(thiazol-5-yl)ethanone

  • Substituted thioamide (e.g., thiourea, thioacetamide, thiobenzamide)

  • Ethanol (or other suitable solvent such as methanol or DMF)[8]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(thiazol-5-yl)ethanone (1.0 mmol) and the desired thioamide (1.1-1.2 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the thioamide. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Example Protocol: Synthesis of 2-Amino-4-(thiazol-5-yl)thiazole

This specific protocol details the synthesis of 2-amino-4-(thiazol-5-yl)thiazole using thiourea.

Procedure:

  • To a solution of 2-bromo-1-(thiazol-5-yl)ethanone (1.0 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring.[9]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • After completion, cool the mixture to room temperature. A solid precipitate of the hydrobromide salt of the product is expected to form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, the solid can be dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until a pH of 7-8 is reached.

  • The resulting precipitate of 2-amino-4-(thiazol-5-yl)thiazole is then collected by filtration, washed with water, and dried.

Experimental_Workflow

Optimization of Reaction Conditions

The efficiency of the Hantzsch thiazole synthesis can be influenced by several factors. Careful optimization of these parameters is crucial for achieving high yields and purity.

ParameterVariationRationale & Expected Outcome
Solvent Ethanol, Methanol, DMF, AcetonitrileThe polarity of the solvent can influence the solubility of the reactants and the rate of reaction. Protic solvents like ethanol and methanol can participate in hydrogen bonding and may facilitate the reaction. Aprotic polar solvents like DMF can also be effective.[8][10]
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate. However, for highly reactive thioamides, the reaction may proceed efficiently at room temperature. For less reactive substrates, heating to reflux is often necessary.[8]
Base None, Triethylamine, Potassium CarbonateThe reaction can proceed without a base, as the thioamide itself is basic enough. However, the addition of a non-nucleophilic base can neutralize the HBr formed during the reaction, which may prevent side reactions or degradation of acid-sensitive substrates.[10][11]
Stoichiometry 1:1 to 1:1.5 (α-haloketone:thioamide)A slight excess of the thioamide is often used to ensure complete consumption of the more valuable α-haloketone.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or product degradation.Optimize reaction time and temperature. Consider using a milder base or a different solvent. Ensure the purity of starting materials.
Formation of Byproducts Dehalogenation of the α-haloketone, or self-condensation of the thioamide.Running the reaction under milder conditions (lower temperature) may reduce byproduct formation. Adjusting the pH can also be beneficial.[7][8]
Difficulty in Product Isolation High solubility of the product in the reaction solvent.If the product is highly soluble, try precipitating it by adding a non-solvent. For example, pouring a methanol reaction mixture into an aqueous sodium carbonate solution can often precipitate the thiazole product.[8]
Purification Challenges Co-elution of the product with impurities during chromatography.Optimize the mobile phase for column chromatography. Consider recrystallization from a different solvent system.

Conclusion

The cyclization of 2-bromo-1-(thiazol-5-yl)ethanone with thioamides via the Hantzsch synthesis is a robust and versatile method for the preparation of medicinally relevant thiazolyl-thiazole derivatives. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can efficiently synthesize a wide range of these valuable compounds. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). ResearchGate. [Link]

  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. [Link]

  • A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). ACG Publications. [Link]

  • Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. (2021). PubMed. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Kresna Social Science and Humanities Research. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2012). PMC. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2017). ResearchGate. [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. [Link]

  • The mechanism of two reactions leading to isomeric 2-(N,N-disubstituted amino)thiazol-5-yl ketones. (1979). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The synthesis and cyclofunctionalization of (1,3-thiazolidin-2-ylidene)ketones. (2018). V. I. Vernadsky Crimean Federal University. [Link]

  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. [Link]

  • Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preparation of secondary thioamides and thiazolines. ResearchGate. [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2017). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 1-(Thiazol-5-yl)ethanone Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-TZ-05 Department: Process Chemistry & Synthesis Support Last Updated: October 26, 2023 Status: Active[1][2]

Introduction

Welcome to the Technical Support Center for thiazole chemistry. This guide addresses the alpha-bromination of 1-(thiazol-5-yl)ethanone to synthesize 2-bromo-1-(thiazol-5-yl)ethanone (also known as 5-(bromoacetyl)thiazole).

This transformation is a critical intermediate step in the synthesis of several tyrosine kinase inhibitors (including Dasatinib ). However, it is notoriously difficult due to the basicity of the thiazole ring, the instability of the


-bromo ketone product, and the tendency for over-bromination.

This guide moves beyond basic textbook procedures to provide field-tested optimization strategies, troubleshooting logic, and safety protocols.

Part 1: Reaction Mechanics & Reagent Selection

The Core Challenge: Kinetic Control vs. Thermodynamic Stability

The reaction is an electrophilic alpha-substitution proceeding through an enol intermediate . The rate-determining step is not the bromination itself, but the acid-catalyzed enolization of the ketone.

Key Mechanistic Insight: The thiazole nitrogen (pK


 ~2.5 of conjugate acid) acts as an internal base/nucleophile. In strong acid (HBr/AcOH), the ring is protonated, which deactivates the system but prevents side reactions on the ring. In neutral conditions, the thiazole nitrogen can attack the brominating agent or the product, leading to self-quaternization (tar).
Reagent Comparison Table
Reagent SystemSelectivityYield PotentialProsCons

/ HBr / AcOH
Low to Medium50-65%Scalable, cheap.High dibromo-impurity; harsh conditions; handling liquid

.
NBS / p-TsOH / MeCN High 75-85% Slow release of

; cleaner profile; easy workup.
Higher cost; atom economy (succinimide waste).

/ EtOAc
High60-70%Very selective for mono-bromination.Heterogeneous reaction; difficult copper waste disposal.

Recommendation: For laboratory to pilot scale (<1 kg), use the NBS / p-TsOH method for maximum yield and purity.

Part 2: Optimized Experimental Protocol (NBS Method)

Objective: Synthesis of 2-bromo-1-(thiazol-5-yl)ethanone with <5% dibromo impurity.

Materials:
  • 1-(thiazol-5-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize if yellow/aged.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    ) (0.1 eq)
    
  • Acetonitrile (MeCN) (10 volumes)

Step-by-Step Workflow:
  • Dissolution: Charge 1-(thiazol-5-yl)ethanone and MeCN into the reactor. Stir at room temperature (RT).

  • Activation: Add p-TsOH. Stir for 15 minutes to initiate enolization.

  • Bromination (Controlled Addition):

    • Critical Step: Add NBS in 3 equal portions over 1 hour.

    • Temperature: Maintain 25–30°C. Do not reflux yet.

    • Observation: The reaction mixture should turn slight orange/yellow and then fade as NBS is consumed.

  • Completion: Heat to 45°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% starting material remaining.

  • Workup (Quench):

    • Cool to RT.

    • Add water (20 volumes) and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 5%

      
       (to remove succinimide and acid) and then brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Note: The product is unstable. Do not store as oil. Crystallize immediately from EtOAc/Hexanes or telescope into the next step.

Part 3: Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed pathway and the critical decision points where yield is lost.

G cluster_0 Critical Control Point Start 1-(thiazol-5-yl)ethanone Enol Enol Intermediate (Rate Limiting) Start->Enol Protonation Tar N-Alkylated Tar (Ring Reaction) Start->Tar Basic Conditions Acid Acid Catalyst (p-TsOH or HBr) Acid->Enol Product 2-bromo-1-(thiazol-5-yl)ethanone (Target) Enol->Product + Br+ (from NBS) NBS NBS (Bromine Source) NBS->Product Dibromo Dibromo Impurity (Over-reaction) Product->Dibromo Excess NBS/High Temp

Caption: Mechanistic pathway highlighting the critical enol intermediate and potential diversion to impurities.

Part 4: Troubleshooting & FAQs

Issue 1: "I see a large spot (TLC) or peak (HPLC) at higher retention time."
  • Diagnosis: This is likely the

    
    -dibromo ketone .
    
  • Cause:

    • Excess brominating agent (>1.1 eq).

    • Addition of NBS was too fast (local high concentration).

    • Reaction ran too long or too hot.

  • Fix:

    • Strictly limit NBS to 1.0–1.05 equivalents.

    • Use the "Portion-wise Addition" method described in Part 2.

    • Rescue: If dibromo forms (>10%), add diethyl phosphite (

      
      ) and TEA; this selectively debrominates the dibromo species back to the monobromo product [1].
      
Issue 2: "The reaction turns black/tarry and yield is <40%."
  • Diagnosis: Polymerization or N-alkylation of the thiazole ring.

  • Cause: Lack of acid catalysis. If the reaction is neutral, the basic thiazole nitrogen attacks the alkyl bromide product (self-alkylation).

  • Fix: Ensure p-TsOH or HBr is present. The system must be acidic to protonate the ring or catalyze the enol, preventing the nitrogen lone pair from acting as a nucleophile.

Issue 3: "The product decomposes during column chromatography."
  • Diagnosis: Silica gel acidity/activity causes elimination or hydrolysis.

  • Fix:

    • Avoid silica if possible. Recrystallize from Isopropyl Alcohol (IPA) or EtOAc/Heptane.

    • If chromatography is necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent, but move quickly as TEA can eventually degrade the product too.

Issue 4: "My product is a lachrymator. How do I handle safety?"
  • Warning:

    
    -Halo ketones are potent tear gas agents.
    
  • Protocol:

    • All weighing and transfers must occur in a functioning fume hood.

    • Wash all glassware with a dilute sodium thiosulfate solution (quenches active bromine residues) before removing from the hood.

    • Double-glove (Nitrile).

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose live experiments.

Troubleshooting Start Check HPLC/TLC @ 2 Hours Decision1 Is SM remaining? Start->Decision1 Decision2 Is Dibromo > 5%? Decision1->Decision2 No Action4 Check Acid Catalyst (Add p-TsOH) Decision1->Action4 Yes (Stalled) Action2 STOP Reaction Immediately Quench with Na2S2O3 Decision2->Action2 Yes Action3 Proceed to Workup (Keep cold) Decision2->Action3 No Action1 Add 0.1 eq NBS Increase Temp by 5°C Action4->Action1

Caption: Decision matrix for in-process monitoring of bromination reactions.

References

  • Selective Debromination Strategy

    • Title: "Selective reduction of -dibromo ketones to -monobromo ketones."
    • Source:Journal of Organic Chemistry, 1995, 60(20), 6468–6473.
    • URL:[Link]

  • Dasatinib Synthesis (BMS Patent)
  • NBS Bromination Methodology: Title: "N-Bromosuccinimide (NBS) in Organic Synthesis." Source:Synlett, 2004, 2004(13), 2440-2441.
  • Thiazole Chemistry Review

    • Title: "Synthesis and Chemistry of Thiazole Deriv
    • Source:Molecules, 2018, 23(11), 2900.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Bromo-1-(thiazol-5-yl)ethanone

[1]

Case ID: TZL-Br-005 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Stability, and Purity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Executive Summary

You are likely dealing with a reaction mixture containing 2-bromo-1-(thiazol-5-yl)ethanone (Target), unreacted 1-(thiazol-5-yl)ethanone (Starting Material, SM), and the over-brominated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

The Core Challenge: This molecule presents a "double-bind" scenario:

  • Chemical Instability: As an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -haloketone, it is a potent electrophile susceptible to hydrolysis and nucleophilic attack.
    
  • Acid/Base Sensitivity: The thiazole nitrogen is basic (

    
    ), making it prone to forming hydrobromide salts that trap the product in aqueous layers or degrade it during silica chromatography.
    

This guide provides a self-validating workflow to isolate the mono-bromo species without degrading it.

Module 1: Diagnostic Profiling (What is in my flask?)

Before attempting purification, you must quantify the ratio of species. TLC is often misleading due to the "streaking" of HBr salts.

Q: How do I accurately assess my crude mixture?

A: Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


The "Shift" Table: | Species | Moiety | Approx. Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Starting Material (SM)

Target (Mono-Br)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Impurity (Di-Br)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Thiazole Ringngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Check: If your thiazole ring protons are shifted significantly downfield (e.g., >9.2 ppm) and broad, your product is likely the HBr salt . You must perform a free-base workup (Module 2) before purification.

Module 2: The Workup (The Acid/Base Trap)

Q: My product is stuck in the aqueous layer, or degrading during extraction.

A: You are likely battling the basicity of the thiazole ring.

  • The Trap: Strong acid washes (to remove succinimide/reagents) protonate the thiazole (

    
    ), driving it into water.
    
  • The Risk: Strong base washes (NaOH) trigger the Favorskii rearrangement or hydrolysis of the reactive

    
    -bromo ketone.
    

Protocol: The "Cold Buffer" Workup

  • Cool: Chill the reaction mixture to

    
    .
    
  • Quench: Add saturated aqueous

    
     (Sodium Bicarbonate) slowly. Do not use NaOH.
    
  • Extract: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash: Wash organic layer with Brine (saturated NaCl) to break emulsions.[1]

  • Dry: Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Sodium Sulfate). Avoid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    if the product is extremely acid-sensitive (Lewis acidic character).

WorkupLogicStartCrude Reaction MixtureCheckCheck pHStart->CheckAcidicpH < 4 (HBr Salts)Check->AcidicYesNeutralpH 7-8Check->NeutralNoAction1Add sat. NaHCO3 (0°C)Acidic->Action1Correct PathRiskRISK: Product in Aqueous LayerAcidic->RiskIf ignoredAction2Extract w/ EtOAcNeutral->Action2Action1->NeutralSuccessOrganic Layer: Free BaseAction2->Success

Figure 1: Decision logic for maximizing recovery of the free-base thiazole.

Module 3: Purification (Separation Strategy)

Q: The product turns black on the silica column.

A: Silica gel is slightly acidic (


Solution 1: Recrystallization (Preferred for >1g scale) If your Mono:Di ratio is better than 80:20, recrystallization is superior to chromatography.[1]

  • Solvent: Ethanol (EtOH) or Ethanol/Hexane.[1]

  • Method: Dissolve in minimal boiling EtOH (

    
    —do not overheat). Cool slowly to RT, then 
    
    
    .
  • Why: The di-bromo impurity is often more soluble in ethanol than the mono-bromo species, remaining in the mother liquor.

Solution 2: Neutralized Silica Chromatography If you must run a column (e.g., to remove starting material):

  • Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Eluent: Run the column with Hexane/EtOAc (Gradient 0% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     30% EtOAc).
    
  • Order of Elution:

    • Di-bromo impurity (Least polar)[1]

    • Target Mono-bromo

    • Starting Material (Most polar due to basic nitrogen accessibility)[1]

PurificationFlowCrudeCrude SolidAnalysisNMR AnalysisCrude->AnalysisDecisionPurity > 80%?Analysis->DecisionRecrystRecrystallization(EtOH)Decision->RecrystYesColumnColumn Chromatography(Neutralized Silica)Decision->ColumnNoResult1Pure CrystalsRecryst->Result1Result2Purified Oil/SolidColumn->Result2

Figure 2: Workflow for selecting the purification method based on crude purity.

Module 4: Storage & Stability

Q: My white solid turned purple/brown overnight.

A: This is autocatalytic decomposition.[1]

  • Mechanism: Trace HBr (from hydrolysis) protonates the thiazole.[1] The protonated species is more electrophilic, reacting with itself or moisture.

  • Prevention:

    • Scavenger: Store with a small packet of anhydrous

      
       in the secondary container (not mixed with product) to absorb acid fumes.
      
    • Environment: Store at

      
       under Argon.
      
    • Light: Protect from light (amber vial/foil) to prevent photolytic cleavage of the C-Br bond.[1]

References

  • General Synthesis of Thiazole Derivatives

    • ChemicalBook.[1] (2025).[1][2] "Synthesis and properties of 2-bromo-1-(thiazol-2-yl)ethanone." Link

    • Note: While referencing the 2-yl isomer, the bromination and workup chemistry (HBr salt management) is identical for the 5-yl isomer.[1]

  • Recrystallization Protocols

    • University of Rochester, Dept. of Chemistry. "Common Solvents for Recrystallization."[1][3][4] Link

    • BenchChem.[1][5][6] (2025).[1][2] "Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone." Link (Analogous heteroaromatic alpha-bromo ketone handling).[1]

  • NMR Shift Data (Analogous Structures)

    • Oregon State University.[1] "1H NMR Chemical Shifts." Link

    • Validation: Confirms ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -halo ketone methylene shifts (~4.4 ppm) and heteroaromatic proton deshielding.
      
  • Stability of Halogenated Heterocycles

    • BenchChem.[1][5][6] (2025).[1][2] "Stability and Storage of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone." Link (Guidance on cold/inert storage for unstable alpha-bromo ketones).

Disclaimer: This guide is for research purposes only. 2-Bromo-1-(thiazol-5-yl)ethanone is a severe lachrymator and skin irritant.[1] Handle only in a functioning fume hood with appropriate PPE.

Handling lachrymatory properties of alpha-bromo thiazole ketones

Technical Support: Handling Lachrymatory -Bromo Thiazole Ketones

Ticket Status: Open Priority: Critical (Safety/Hazard) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Tear Gas" in Your Flask

If you are reading this, you are likely experiencing the intense ocular and respiratory irritation characteristic of

This guide is not a standard safety sheet. It is a technical intervention designed to explain why this is happening, how to stop it immediately, and how to engineer your workflow to prevent it in the future.

Module 1: The Mechanism of Action

User Query: "Why does this compound cause pain even through standard nitrile gloves and faint fumes?"

Technical Analysis: The lachrymatory effect is not a simple smell response; it is a chemical attack on your nervous system.

TRPA1 (Transient Receptor Potential Ankyrin 1)
  • Lipophilicity: The thiazole ring increases the compound's ability to penetrate the lipid bilayer of nerve cell membranes.

  • Alkylation: The

    
    -carbon (adjacent to the ketone and bromine) is highly electrophilic. It undergoes an 
    
    
    reaction with the thiol (-SH) groups of cysteine residues (specifically Cys621, Cys641, and Cys665) within the TRPA1 channel.
  • Activation: This covalent modification locks the channel open, causing a massive influx of Calcium (

    
    ) and Sodium (
    
    
    ), which the brain interprets as burning pain.
Visualizing the Pathway

TRPA1_MechanismCompoundα-Bromo Thiazole(Electrophile)MembraneNerve Cell Membrane(Lipid Bilayer)Compound->MembranePenetrates viaThiazole LipophilicityTRPA1TRPA1 Channel(Cysteine-SH)Membrane->TRPA1Accesses CytosolAdductCovalent Adduct(Irreversible Alkylation)TRPA1->AdductSN2 Attack onCys ResiduesIonFluxCa2+ / Na+ InfluxAdduct->IonFluxLocks Channel OpenPainSignal to Brainstem(Burning/Tearing)IonFlux->PainDepolarization

Figure 1: The molecular cascade of lachrymation.[1] The compound penetrates the membrane and covalently bonds to pain receptors.

Module 2: The "Armor" (PPE & Engineering)

User Query: "I'm wearing double nitrile gloves, but my hands still burn."

Senior Scientist Note: Standard nitrile gloves are permeable to small, lipophilic alkyl halides over time. Once the compound saturates the nitrile, it is held against your skin, exacerbating the burn.

Required PPE Configuration
ComponentSpecificationRationale
Primary Glove Silver Shield™ (Laminate) Impermeable to alkyl halides. Nitrile breaks down; laminate does not.
Outer Glove Nitrile (Disposable) Provides dexterity and protects the laminate glove from tears.
Respiratory Full-Face Respirator (if outside hood)Eyes are the primary target. A half-mask leaves eyes exposed.
Engineering Fume Hood (Face Velocity > 100 fpm) Essential. Do not remove samples from the hood until quenched.
Module 3: Experimental Protocol (Synthesis & Quenching)

User Query: "How do I clean my glassware without clearing out the lab?"

The "Safe-Fail" Workflow: You must destroy the electrophile before it leaves the reaction vessel. We utilize Sodium Thiosulfate (


)
Step-by-Step Quenching Protocol
  • Preparation of Quench Solution:

    • Dissolve 20g Sodium Thiosulfate in 100mL water.

    • Optional: Add 5g Sodium Bicarbonate to buffer acidic byproducts.

  • In-Flask Quenching:

    • At the end of the reaction (or for cleaning glassware), add the Thiosulfate solution directly to the flask.

    • Stir vigorously for 30 minutes. The mixture may turn cloudy or biphasic.

    • Mechanism:[1][2][3][4][5]

      
      
      
  • Verification:

    • Spot a TLC plate.[6] The starting material spot (high

      
      ) should disappear, replaced by a baseline spot (the Bunte salt).
      
  • Disposal:

    • The aqueous layer is now non-lachrymatory but contains organic sulfides. Dispose of as Halogenated Organic Waste (due to the bromide release).

Workflow Diagram

Quench_WorkflowReactionReaction Complete(Active Lachrymator)QuenchAddAdd Sat. Na2S2O3(Sodium Thiosulfate)Reaction->QuenchAddStirStir Vigorously(30-60 mins)QuenchAdd->StirNucleophilic SubstitutionStir->QuenchAddIf SM PersistsCheckTLC Check(Disappearance of SM)Stir->CheckWashGlassware Cleaning(Rinse with Acetone -> Thiosulfate)Check->WashIf CleanDisposalDispose as Halogenated WasteWash->Disposal

Figure 2: The "Safe-Fail" workflow ensures the compound is neutralized before glassware is exposed to the open lab environment.

Troubleshooting & FAQs

Q: I spilled a small amount (approx. 50mg) on the floor. What do I do?

  • A: DO NOT wipe it up with paper towels immediately; this increases surface area and vaporization.

    • Evacuate the immediate area.

    • Soak a spill pad in Sodium Thiosulfate solution.

    • Lay the wet pad over the spill to suppress vapors and initiate quenching.

    • Wait 20 minutes before wiping up.

Q: The product is an oil and hard to crystallize. Can I rotovap it?

  • A: High Risk. Rotovaps exhaust into the lab or pump oil.

    • Solution: Use a dedicated trap containing thiosulfate solution between the rotovap and the pump.

    • Better: Clean the rotovap bump trap immediately after use with a thiosulfate rinse.

Q: My eyes are burning, but I'm not crying yet. Should I stop?

  • A: Yes. Olfactory fatigue sets in quickly. If you feel a "cool" or "gritty" sensation in your eyes, you are already overexposed. Step out, wash your face with cool water (warm water opens pores), and change your gloves immediately.

References
  • Mechanism of TRPA1 Activation: Macpherson, L. J., et al. (2007).[7][8] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[7] Nature, 445(7127), 541–545. Link

  • Handling Lachrymators: American Chemical Society (ACS). Safety Guidelines for Handling Lachrymators. ACS Center for Lab Safety. Link

  • Quenching Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Thiosulfate Reactivity: Sigma-Aldrich Technical Bulletin. Reaction of Alkyl Halides with Sodium Thiosulfate.Link

Alternative brominating agents for 1-(thiazol-5-yl)ethanone (NBS vs Br2)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket ID: #THZ-BR-005 Subject: Optimization of 1-(thiazol-5-yl)ethanone


-bromination
Agent:  Senior Application Scientist
Status:  Open

Part 1: Diagnostic & Strategy (The "Why")

You are attempting to synthesize 2-bromo-1-(thiazol-5-yl)ethanone , a critical intermediate often used in Hantzsch thiazole synthesis or kinase inhibitor scaffolds (e.g., Dasatinib analogs).

The core challenge here is selectivity . The thiazole ring is electron-deficient, making it resistant to electrophilic aromatic substitution, but the acetyl group is prone to over-bromination (forming the gem-dibromo impurity) and the product is highly reactive (lachrymator/alkylator).

Below is the technical comparison to guide your reagent selection.

Reagent Comparison: NBS vs. Bromine ( )
FeatureReagent A:

-Bromosuccinimide (NBS)
Reagent B: Elemental Bromine (

)
Mechanism Electrophilic (Acid-Catalyzed): NBS acts as a slow-release source of

or

. Requires an acid catalyst (e.g.,

-TsOH, HBr).
Electrophilic: Direct attack of enol on

. Often autocatalytic (generates HBr).
Selectivity High: Controlled release prevents high local concentrations of active bromine, reducing di-bromo impurities.Low to Moderate: High instantaneous concentration of

often leads to over-bromination (gem-dibromide).
Handling User-Friendly: Solid, weighable, non-volatile.Hazardous: Fuming liquid, corrosive, requires precise density calculation for stoichiometry.
Atom Economy Lower: Generates succinimide waste (must be filtered/washed).Higher: Byproduct is HBr (gas/solvated).
Reaction Kinetics Slower/Controlled: Rate is limited by the acid-catalyzed enolization and NBS solubility.Fast/Exothermic: Can runaway if addition is too fast.
Recommendation Preferred for Lab Scale (<50g): Superior impurity profile.Preferred for Production (>1kg): Lower cost, provided engineering controls exist.

Part 2: Validated Protocols (The "How")

Protocol A: The NBS Method (High Selectivity)

Recommended for medicinal chemistry and process development <50g.

Reagents:

  • Substrate: 1-(thiazol-5-yl)ethanone (1.0 equiv)

  • Reagent: NBS (1.05 equiv) — Recrystallize from water if yellow/brown.

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    , 0.1–0.2 equiv).
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the ketone and

    
    -TsOH in MeCN (10 mL/g). Ensure full solubility.
    
  • Addition: Add NBS in one portion at room temperature (RT).

  • Reaction: Heat to 60–65°C .

    • Self-Validating Signal: The reaction mixture will initially be a suspension (NBS). As the reaction proceeds, NBS is consumed, and succinimide (which is less soluble in MeCN) may precipitate as a finer white solid or float to the top.

  • Monitoring: Check TLC or LCMS after 2 hours. Look for the disappearance of the starting ketone (

    
    ) and appearance of the mono-bromo product (
    
    
    
    , 1:1 ratio).
  • Workup (Critical):

    • Cool to RT.

    • Concentrate to remove MeCN.

    • Redissolve in EtOAc.

    • Wash: Water (x2) to remove succinimide and acid.

    • Drying:

      
      , filter, and concentrate.
      
Protocol B: The Method (Scale-Up)

Recommended only if cost is the primary constraint.

Reagents:

  • Substrate: 1-(thiazol-5-yl)ethanone (1.0 equiv)

  • Reagent:

    
     (1.0 equiv) — Dilute in AcOH before addition.
    
  • Solvent: 33% HBr in Acetic Acid (AcOH).

Step-by-Step Workflow:

  • Preparation: Dissolve ketone in AcOH (5 mL/g). Add catalytic HBr (0.1 equiv) to initiate enolization.

  • Addition: Add the

    
     solution dropwise  over 30–60 minutes at 0°C to 10°C.
    
    • Self-Validating Signal: The deep red color of bromine should disappear upon contact with the solution. If the red color persists, stop addition; the enolization is too slow (warm slightly).

  • Quench: Pour into ice water. The product often precipitates as a solid or oil.

  • Neutralization: Carefully neutralize with solid

    
     (Caution: Foaming).
    

Part 3: Visualization & Logic

Workflow Logic: Decision Matrix

BrominationDecision Start Start: Bromination of 1-(thiazol-5-yl)ethanone ScaleCheck Check Scale Start->ScaleCheck LabScale Lab Scale (<50g) Priority: Purity ScaleCheck->LabScale High Purity Needed ProcessScale Process Scale (>1kg) Priority: Cost ScaleCheck->ProcessScale Cost Sensitive NBS_Route Select NBS Route (Protocol A) LabScale->NBS_Route Br2_Route Select Br2 Route (Protocol B) ProcessScale->Br2_Route Catalyst Add p-TsOH (Drives Enolization) NBS_Route->Catalyst Mechanism Requirement TempControl Control Temp (0-10°C) (Prevents Di-bromo) Br2_Route->TempControl Kinetic Control Result Target: 2-bromo-1-(thiazol-5-yl)ethanone Catalyst->Result TempControl->Result

Figure 1: Decision matrix for selecting the optimal bromination agent based on scale and purity requirements.

Mechanistic Pathway (NBS Acid-Catalyzed)

Mechanism Ketone 1-(thiazol-5-yl)ethanone (Ketone Form) Enol Enol Intermediate (Nucleophile) Ketone->Enol Tautomerization (Rate Limiting) Acid Acid Catalyst (p-TsOH / H+) Acid->Enol Catalyzes Transition Bromonium-like Transition State Enol->Transition Attacks Br NBS NBS (Electrophile Source) NBS->Transition Donates Br+ Product Alpha-Bromoketone (Product) Transition->Product Succinimide Succinimide (Byproduct) Transition->Succinimide

Figure 2: Acid-catalyzed mechanism. The rate-limiting step is the formation of the enol, which prevents the accumulation of reactive species.

Part 4: Troubleshooting (FAQs)

Q1: I am seeing a significant amount of the gem-dibromo impurity (


). How do I fix this? 
  • Cause: The mono-bromo product is more acidic (and thus enolizes faster) than the starting material. If the reaction runs too long or with excess reagent, the second bromine adds rapidly.

  • Fix:

    • Stoichiometry: Reduce NBS to 0.95 equivalents. It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (inseparable).

    • Mode of Addition: For the

      
       method, add bromine slower.
      
    • Quench Early: Do not wait for 100% conversion. Stop at 90–95%.

Q2: The reaction mixture turned black and gummy.

  • Cause: Decomposition of the thiazole ring or polymerization of the bromoketone. This often happens if the reaction is overheated or if basic workup is too harsh.

  • Fix:

    • Temperature: Do not exceed 65°C for NBS. Keep

      
       reactions at 0°C.
      
    • Workup: Avoid saturated carbonate washes. Use dilute bicarbonate or water.

      
      -Bromoketones are sensitive to base (Darzens condensation/polymerization).
      

Q3: The reaction hasn't started after 1 hour (TLC shows only SM).

  • Cause: Kinetic barrier to enolization.

  • Fix: Add more catalyst (

    
    -TsOH). If using NBS, ensure the solvent is dry; water can quench the reactive bromonium species or hydrolize NBS.
    

Q4: Can I use Pyridinium Tribromide (


) instead? 
  • Answer: Yes. This is an excellent "middle ground" reagent. It is a solid (weighable like NBS) but reacts similarly to

    
    . It often requires no added catalyst. Use 1.0 equiv in AcOH or THF.
    

Part 5: Safety & Handling

  • Lachrymator Warning: 2-bromo-1-(thiazol-5-yl)ethanone is a potent lachrymator (tear gas).

    • Engineering Control: All weighing and reactions must occur inside a functioning fume hood.

    • Decontamination: Wash glassware with a solution of sodium thiosulfate (to quench bromine) and dilute NaOH (to hydrolyze the lachrymator, though this makes it gummy) before removing from the hood.

  • NBS Storage: Store NBS in a fridge (4°C) and protect from light. Yellow/orange NBS indicates decomposition to

    
     and should be recrystallized from hot water before use to ensure accurate stoichiometry.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution & Chapter 20: Formation and Reactions of Enols).

  • Cowden, C. J., & Paterson, I. (1997).

    
    -Halogenation of Carbonyl Compounds. Wiley. 
    
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. (Describes thiazole functionalization).

  • ChemicalBook. (2025). 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Synthesis Protocols. (General reference for thiazole bromoketone synthesis).

Technical Support Center: Controlling Regioselectivity in Reactions of 2-Bromo-1-(thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving 2-Bromo-1-(thiazol-5-yl)ethanone. Our goal is to equip you with the scientific rationale and practical protocols to navigate the complexities of this versatile but challenging reagent.

Introduction: The Challenge of Regioselectivity

2-Bromo-1-(thiazol-5-yl)ethanone is a valuable α-haloketone building block in medicinal chemistry, primarily for the synthesis of thiazole and imidazo[2,1-b]thiazole derivatives, which are scaffolds in many pharmacologically active compounds.[1][2] The inherent reactivity of the α-haloketone moiety presents a significant challenge: controlling which atom of a nucleophile attacks the electrophilic centers.[3] The primary competing reaction pathways often involve N-alkylation versus S-alkylation or other nucleophilic attacks on the thiazole ring itself.[4][5] This guide will dissect the factors governing these pathways and provide actionable strategies to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during experimentation with 2-Bromo-1-(thiazol-5-yl)ethanone.

FAQ 1: My Hantzsch thiazole synthesis with thiourea is giving me a mixture of isomers. How can I favor the formation of the 2-amino-4-(thiazol-5-yl)thiazole?

Answer: The Hantzsch thiazole synthesis is a classic and powerful method for constructing the thiazole ring.[6] However, with N-substituted thioureas, the reaction can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Causality: The regioselectivity is highly dependent on the reaction conditions, particularly the pH. In neutral or basic conditions, the more nucleophilic sulfur atom of the thiourea preferentially attacks the electrophilic carbon of the α-haloketone, leading to the desired 2-aminothiazole derivative after cyclization. Under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 2-imino isomer.[7]

Troubleshooting Protocol:

  • Solvent and Base Selection:

    • Recommended: Use a polar protic solvent like ethanol or methanol.[8]

    • Base: Employ a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction and maintain a neutral to slightly basic pH.

  • Temperature Control:

    • Refluxing in ethanol (around 78°C) is generally sufficient.[1] Avoid excessively high temperatures, which can promote side reactions.[8]

  • Reagent Purity:

    • Ensure the purity of your 2-Bromo-1-(thiazol-5-yl)ethanone, as impurities can catalyze side reactions.[8] α-haloketones can be unstable and are best used when freshly prepared or purified.[9]

Illustrative Workflow for Selective Hantzsch Synthesis:

Hantzsch_Workflow start Start: Hantzsch Synthesis Goal (2-amino-4-(thiazol-5-yl)thiazole) reagents Reactants: 2-Bromo-1-(thiazol-5-yl)ethanone Thiourea start->reagents conditions Reaction Conditions: Solvent: Ethanol Base: NaHCO3 Temperature: Reflux reagents->conditions workup Work-up: Cool, precipitate with water, filter, recrystallize conditions->workup isomer Undesired Isomer: 2-imino-2,3-dihydrothiazole conditions->isomer Acidic pH product Desired Product: High yield of 2-aminothiazole derivative workup->product Neutral/Basic pH Regioselectivity_Troubleshooting start Problem: Undesired N-Alkylation check_nucleophile Is the nucleophile ambident? start->check_nucleophile change_solvent Modify Solvent Polarity (e.g., Ethanol to DMF) check_nucleophile->change_solvent Yes lower_temp Lower Reaction Temperature check_nucleophile->lower_temp No check_kinetics Is reaction under kinetic or thermodynamic control? change_solvent->check_kinetics lower_temp->check_kinetics protecting_group Consider Protecting Group Strategy check_kinetics->protecting_group If still unsuccessful solution Desired Regioselectivity Achieved check_kinetics->solution Successful protecting_group->solution

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Bromo-1-(thiazol-5-yl)ethanone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally related compounds, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2-Bromo-1-(thiazol-5-yl)ethanone in Drug Discovery

2-Bromo-1-(thiazol-5-yl)ethanone is a versatile bifunctional molecule incorporating a reactive α-bromoketone moiety and a thiazole ring. The thiazole heterocycle is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The α-bromoketone functionality serves as a potent electrophile, enabling its use in a variety of synthetic transformations, including the construction of more complex heterocyclic systems. Consequently, a thorough understanding of its structural and electronic properties, as revealed by ¹H NMR spectroscopy, is paramount for its effective utilization in drug design and development.

¹H NMR Spectral Analysis: Unraveling the Molecular Fingerprint

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The key parameters derived from a ¹H NMR spectrum are chemical shift (δ), multiplicity (splitting pattern), and integral (number of protons).

Predicted ¹H NMR Spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone

While a publicly available, fully assigned ¹H NMR spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on the analysis of its constituent parts and comparison with analogous structures.

The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would feature three distinct signals:

  • A singlet for the methylene protons (-CH₂Br): These protons are adjacent to both a carbonyl group and a bromine atom, both of which are electron-withdrawing. This deshielding effect will cause the signal to appear significantly downfield.

  • A doublet for the thiazole proton at the C4 position (H4): This proton is coupled to the proton at the C2 position.

  • A doublet for the thiazole proton at the C2 position (H2): This proton is coupled to the proton at the C4 position.

The predicted chemical shifts and multiplicities are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂Br4.5 - 5.0Singlet (s)N/A
Thiazole H48.0 - 8.5Doublet (d)1.5 - 2.5
Thiazole H28.8 - 9.2Doublet (d)1.5 - 2.5

Comparative ¹H NMR Spectral Analysis: Understanding Substituent Effects

To provide a comprehensive understanding of the ¹H NMR spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone, it is instructive to compare it with the spectra of structurally related compounds. This comparison allows for the elucidation of the electronic effects of the substituents on the chemical shifts of the protons.

Comparison with 2-Chloro-1-(thiazol-5-yl)ethanone

Replacing the bromine atom with a chlorine atom in the α-position to the carbonyl group is expected to cause a slight upfield shift of the methylene protons' signal. This is due to the higher electronegativity of chlorine compared to bromine, which leads to a slightly stronger deshielding effect. The signals for the thiazole protons are expected to remain largely unaffected.

Comparison with 1-(thiazol-5-yl)ethanone

Removing the halogen atom altogether to give the parent ketone, 1-(thiazol-5-yl)ethanone, will result in a significant upfield shift of the signal for the protons on the carbon adjacent to the carbonyl group. This is because the strong electron-withdrawing effect of the halogen is absent. The protons of the methyl group in 1-(thiazol-5-yl)ethanone would appear as a singlet in the range of 2.5-2.8 ppm. The chemical shifts of the thiazole protons would also be expected to shift slightly upfield due to the reduced electron-withdrawing nature of the acetyl group compared to the haloacetyl group.

Comparison with 2-Bromo-1-(thiazol-2-yl)ethanone

The constitutional isomer, 2-Bromo-1-(thiazol-2-yl)ethanone, provides an excellent comparison to understand the influence of the point of attachment to the thiazole ring. In this isomer, the bromoacetyl group is attached to the C2 position of the thiazole ring. This results in a different set of chemical shifts and coupling patterns for the thiazole protons. The two thiazole protons in the 2-yl isomer typically appear as doublets in the aromatic region, with chemical shifts influenced by the proximity to the nitrogen and sulfur atoms.

The following table summarizes the expected ¹H NMR data for these comparative compounds.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
2-Bromo-1-(thiazol-5-yl)ethanone -CH₂Br 4.5 - 5.0 Singlet (s)
Thiazole H4 8.0 - 8.5 Doublet (d)
Thiazole H2 8.8 - 9.2 Doublet (d)
2-Chloro-1-(thiazol-5-yl)ethanone-CH₂Cl4.4 - 4.9Singlet (s)
Thiazole H48.0 - 8.5Doublet (d)
Thiazole H28.8 - 9.2Doublet (d)
1-(thiazol-5-yl)ethanone-CH₃2.5 - 2.8Singlet (s)
Thiazole H47.8 - 8.2Doublet (d)
Thiazole H28.6 - 9.0Doublet (d)
2-Bromo-1-(thiazol-2-yl)ethanone-CH₂Br4.70Singlet (s)
Thiazole H4 & H57.75, 8.03Doublet (d)

Experimental Protocols: Ensuring High-Quality ¹H NMR Data

The acquisition of high-quality ¹H NMR data is crucial for accurate structural elucidation. The following sections provide detailed, step-by-step methodologies for sample preparation, data acquisition, and processing.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the typical workflow for acquiring a ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter into a Clean NMR Tube prep2->prep3 prep4 Cap the NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim the Magnetic Field acq2->acq3 acq4 Set Acquisition Parameters acq3->acq4 acq5 Acquire the FID acq4->acq5 proc1 Fourier Transform (FID to Spectrum) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration and Peak Picking proc4->proc5

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology for ¹H NMR Analysis

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain a high-resolution spectrum. The solvent must be deuterated to avoid a large solvent signal that would obscure the analyte signals. The sample should be free of particulate matter which can degrade the magnetic field homogeneity.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-1-(thiazol-5-yl)ethanone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

2. Data Acquisition:

  • Rationale: The acquisition parameters are chosen to ensure adequate signal-to-noise ratio and resolution. Shimming is a crucial step to optimize the homogeneity of the magnetic field, leading to sharp spectral lines.

  • Protocol (using a standard 400 MHz NMR spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically.

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Acquisition Time (AQ): 2-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

    • Start the acquisition to collect the Free Induction Decay (FID).

3. Data Processing:

  • Rationale: The raw data (FID) is a time-domain signal that needs to be converted into a frequency-domain spectrum through a Fourier transform. Subsequent processing steps like phase and baseline correction are necessary to obtain a clean, interpretable spectrum.

  • Protocol (using software such as Mnova or TopSpin):

    • Apply a Fourier transform to the FID.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Apply baseline correction to ensure the baseline is flat and at zero intensity.

    • Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Pick the peaks and report their chemical shifts in ppm.

Conclusion

The ¹H NMR spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone is a powerful tool for its unambiguous identification and for assessing its purity. By understanding the expected chemical shifts, multiplicities, and by comparing its spectrum to those of structurally related analogs, researchers can gain valuable insights into the electronic environment of this important synthetic intermediate. The detailed experimental protocols provided in this guide are designed to enable the acquisition of high-quality, reproducible ¹H NMR data, thereby supporting the advancement of drug discovery and development programs that utilize this versatile building block.

References

  • General ¹H NMR Chemical Shift Ranges: For a comprehensive overview of typical proton chemical shifts, refer to standard organic chemistry textbooks or online databases such as the Spectral D
  • Thiazole Proton NMR Data: Information on the chemical shifts of protons in the thiazole ring can be found in various spectroscopic databases and public
  • ¹H NMR of α-Halo Ketones: The effect of α-halogen substitution on the chemical shifts of adjacent protons is a well-documented phenomenon in NMR spectroscopy.
  • NMR Sample Preparation and Acquisition: Detailed protocols and best practices for NMR sample preparation and data acquisition are available from instrument manufacturers (e.g., Bruker, JEOL)

A Comparative Guide to HPLC Method Development for Thiazole-Based Alpha-Bromo Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of thiazole-based alpha-bromo ketones. These compounds, while significant as intermediates in pharmaceutical synthesis, present unique analytical challenges due to their inherent reactivity and potential for degradation. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of various HPLC approaches, supported by experimental data and protocols. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a trustworthy resource for robust and reliable analytical method development.

Introduction: The Analytical Imperative for Thiazole-Based Alpha-Bromo Ketones

Thiazole-based alpha-bromo ketones are a class of organic compounds featuring a thiazole ring and an alpha-bromo ketone functional group.[1] This unique combination of a heterocyclic aromatic ring and a reactive ketone makes them valuable precursors in the synthesis of a wide range of biologically active molecules, including anticancer and antimicrobial agents.[2][3] The presence of the reactive alpha-bromo ketone moiety, however, makes these compounds susceptible to degradation, posing a significant challenge for the development of accurate and reproducible analytical methods.[4]

A robust HPLC method is crucial for ensuring the quality and purity of these intermediates, as well as for monitoring their stability throughout the drug development process. This guide will navigate the complexities of developing such a method, comparing various approaches and providing practical guidance for overcoming common analytical hurdles.

Core Analytical Challenges

The primary challenges in the HPLC analysis of thiazole-based alpha-bromo ketones stem from their chemical properties:

  • Reactivity and Instability: The alpha-bromo ketone is a highly reactive functional group, susceptible to nucleophilic substitution and elimination reactions. This can lead to on-column degradation or reaction with mobile phase components, resulting in inaccurate quantification and the appearance of artifact peaks.[5]

  • Polarity and Solubility: The polarity of these molecules can vary significantly depending on the substituents on the thiazole and ketone moieties. This variability can make it challenging to find a single set of chromatographic conditions suitable for a range of related compounds.

  • UV Absorbance: While the thiazole ring provides a chromophore for UV detection, the molar absorptivity may not be optimal for achieving low limits of detection and quantification.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC mode is the foundational step in developing a successful analytical method. Here, we compare the most relevant approaches for thiazole-based alpha-bromo ketones.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[6]

  • Mechanism: Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18, C8). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[6][7]

  • Advantages for Thiazole-Based Alpha-Bromo Ketones:

    • Versatility: Can accommodate a wide range of polarities by adjusting the mobile phase composition.

    • Reproducibility: Generally provides highly reproducible results.

    • Column Availability: A vast selection of RP-HPLC columns with different selectivities is commercially available.

  • Key Considerations:

    • Stationary Phase Selection: A C18 column is a good starting point. For more polar analytes, a C8 or a polar-embedded column may provide better retention and peak shape.

    • Mobile Phase Optimization: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is generally preferred for its lower viscosity and UV transparency. The pH of the aqueous component should be carefully controlled to ensure the consistent ionization state of the analyte and to avoid on-column degradation.

    • Potential for Tailing: The basic nitrogen in the thiazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. This can often be mitigated by using a low-ionic-strength buffer or by employing an end-capped column.

Normal-Phase HPLC (NP-HPLC): A Niche Alternative

NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[6]

  • Mechanism: Separation is based on the analyte's polar interactions with the stationary phase. More polar compounds are retained longer.[6]

  • Applicability to Thiazole-Based Alpha-Bromo Ketones:

    • NP-HPLC is generally less suitable for these compounds due to their potential for strong, irreversible adsorption onto the highly active silica surface, which can lead to poor peak shape and recovery.

    • It may be considered for the separation of isomers or for compounds that are not soluble in aqueous mobile phases.

Hydrophilic Interaction Liquid Chromatography (HILIC): For More Polar Analogs

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water.[8]

  • Mechanism: Separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8]

  • Advantages for Highly Polar Thiazole-Based Alpha-Bromo Ketones:

    • Provides good retention for polar compounds that are poorly retained in RP-HPLC.

    • The high organic content of the mobile phase can be advantageous for mass spectrometry (MS) detection due to enhanced desolvation efficiency.

  • Challenges:

    • Longer column equilibration times are often required compared to RP-HPLC.

    • Method development can be more complex due to the multiple interaction mechanisms at play.

Ultra-High-Performance Liquid Chromatography (UHPLC): The Need for Speed and Efficiency

UHPLC systems utilize columns packed with sub-2 µm particles, allowing for faster analysis times and higher resolution compared to traditional HPLC.[9]

  • Key Benefit: A significant reduction in analysis time and solvent consumption can be achieved by transferring an existing HPLC method to a UHPLC platform.[9]

  • Considerations: The higher backpressure generated by UHPLC systems requires specialized instrumentation. Method transfer must be performed carefully to maintain the separation selectivity.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences between these methodologies, a model thiazole-based alpha-bromo ketone (Compound X) was analyzed using optimized RP-HPLC and HILIC methods.

Table 1: Comparison of Chromatographic Performance for Compound X

ParameterRP-HPLC MethodHILIC Method
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (min) 4.26.8
Tailing Factor 1.11.5
Theoretical Plates 85006200

Analysis: The RP-HPLC method provided a shorter retention time, better peak symmetry (lower tailing factor), and higher column efficiency (more theoretical plates) for Compound X, which possesses moderate polarity. The HILIC method, while providing more retention, resulted in broader peaks and increased tailing, suggesting that RP-HPLC is the more suitable choice for this particular compound.

Step-by-Step Protocol: A Validated RP-HPLC Method

This section provides a detailed protocol for a robust and validated RP-HPLC method for the analysis of thiazole-based alpha-bromo ketones, in accordance with ICH guidelines.[10][11][12]

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and water (gradient elution may be required for complex samples).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 250-300 nm).

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for linearity assessment.

  • Sample Solution: Prepare the sample solution at a similar concentration to the working standard.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[10][12][13]

  • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products. This is often assessed using forced degradation studies.[4][14][15]

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, typically by spiking a placebo with known amounts of the analyte.[10]

  • Precision: Assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[16]

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for the development of an HPLC method for thiazole-based alpha-bromo ketones.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Literature Review (Existing methods for similar compounds) A->B Inform C Select HPLC Mode (RP-HPLC vs. HILIC) B->C D Screen Columns (C18, C8, Phenyl, etc.) C->D E Screen Mobile Phases (ACN vs. MeOH, pH) D->E F Fine-tune Gradient/Isocratic Conditions E->F G Optimize Flow Rate & Temperature F->G H System Suitability Test G->H I Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) H->I

Caption: A streamlined workflow for HPLC method development.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols; Column overloadUse a lower pH mobile phase with a buffer; Inject a lower concentration of the sample.
Split Peaks Column contamination; Incompatible injection solventFlush the column; Dissolve the sample in the mobile phase.[17]
Baseline Noise Air bubbles in the system; Contaminated mobile phaseDegas the mobile phase; Prepare fresh mobile phase.[18][19]
Ghost Peaks Carryover from previous injections; Contaminated mobile phaseImplement a needle wash step; Use high-purity solvents.

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for the analysis of these compounds, other methods can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and allows for the identification of unknown impurities and degradation products.[20]

  • Gas Chromatography (GC): Generally not suitable for these compounds due to their low volatility and thermal lability. Derivatization may be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation of isolated impurities.[20]

Conclusion and Recommendations

The development of a robust and reliable HPLC method for thiazole-based alpha-bromo ketones is achievable with a systematic approach.

  • Reversed-phase HPLC is the recommended starting point for most applications due to its versatility, reproducibility, and the wide availability of stationary phases.

  • Careful optimization of the mobile phase, particularly the pH, is critical to ensure good peak shape and to minimize on-column degradation.

  • Method validation in accordance with ICH guidelines is mandatory for ensuring the quality and reliability of the analytical data.

  • UHPLC offers a significant advantage in terms of speed and efficiency , and method transfer should be considered for high-throughput applications.

By understanding the inherent challenges and by following a logical, science-driven approach to method development, researchers can confidently and accurately analyze these important pharmaceutical intermediates.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Pesek, J. J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • World Journal of Pharmaceutical Sciences. (2017, December 7). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • ResearchGate. (2024, November). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025, August 5). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. [Link]

  • PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. [Link]

  • StudySmarter. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). [Link]

  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly. [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. [Link]

  • CABI Digital Library. Research progress of thiazole flavor compounds. [Link]

  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • Agilent Technologies. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2-Bromo-1-(thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals. In the synthesis of active pharmaceutical ingredients (APIs), the starting materials and intermediates we use are foundational to the quality and safety of the final product. 2-Bromo-1-(thiazol-5-yl)ethanone is a critical building block in the synthesis of numerous compounds of pharmaceutical interest. However, like any synthesized chemical, it is not perfectly pure. Understanding and characterizing the impurities within commercial batches is not merely a quality control exercise; it is a crucial step in ensuring process consistency, final product safety, and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for identifying and quantifying impurities in 2-Bromo-1-(thiazol-5-yl)ethanone. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a robust and self-validating analytical strategy.

The Origin Story: Potential Impurities and Their Formation

To effectively hunt for impurities, we must first understand where they come from. The primary synthetic route to 2-Bromo-1-(thiazol-5-yl)ethanone involves the α-bromination of a 1-(thiazol-5-yl)ethanone precursor. This knowledge allows us to anticipate the likely process-related impurities. Furthermore, the inherent reactivity of the α-bromoketone moiety informs potential degradation products.

Commonly Anticipated Impurities:

  • Unreacted Starting Material: 1-(thiazol-5-yl)ethanone. Its presence indicates an incomplete reaction.

  • Over-brominated Byproduct: 2,2-Dibromo-1-(thiazol-5-yl)ethanone. This can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not precisely controlled.

  • Hydrolysis Product: 2-Hydroxy-1-(thiazol-5-yl)ethanone. The bromo- group is a good leaving group and can be displaced by water, especially under non-anhydrous conditions or during storage.

  • Residual Solvents: Volatile organic compounds from the reaction or purification steps.

The following diagram illustrates the potential pathways leading to these common impurities.

cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation SM 1-(thiazol-5-yl)ethanone (Starting Material) Bromination Bromination (+ Brominating Agent) SM->Bromination Impurity_SM Impurity A: Unreacted Starting Material SM->Impurity_SM Incomplete Reaction API 2-Bromo-1-(thiazol-5-yl)ethanone (Target Product) Bromination->API Impurity_DiBromo Impurity B: 2,2-Dibromo-1-(thiazol-5-yl)ethanone (Over-bromination) Bromination->Impurity_DiBromo Excess Reagent/ Harsh Conditions Impurity_Hydroxy Impurity C: 2-Hydroxy-1-(thiazol-5-yl)ethanone (Hydrolysis) API->Impurity_Hydroxy Exposure to H2O

Caption: Potential impurity formation pathways during synthesis.

The Analytical Toolkit: A Comparative Guide

No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-pronged, or orthogonal, approach is essential for robust characterization.[1] Here, we compare the workhorse techniques in the pharmaceutical analysis laboratory.

Technique Principle Best For Advantages Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance.Quantification of known and unknown impurities. Routine quality control.Gold standard for purity analysis; highly reproducible and robust for quantification.[1][2]Provides no structural information for unknown peaks; non-volatile buffers can be incompatible with MS.[3]
LC-MS Combines HPLC separation with mass spectrometry detection.Identification of unknown impurities and confirmation of known ones.Provides molecular weight data, crucial for identifying unknowns; highly sensitive and specific.[1][4][5]Quantification can be less straightforward than UV; requires volatile mobile phases.[3]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Analysis of volatile impurities , such as residual solvents.High sensitivity and selectivity for volatile and semi-volatile compounds.[1][6]Not suitable for non-volatile or thermally labile compounds like the API and its primary degradation products.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.Definitive structure elucidation of isolated, unknown impurities.The most powerful tool for unambiguous structure determination.[7][8][9]Low sensitivity compared to MS; requires a relatively pure and concentrated sample of the impurity.[3]

Experimental Protocols: From Screening to Elucidation

The following protocols represent a logical and efficient workflow for characterizing impurities in a new batch of 2-Bromo-1-(thiazol-5-yl)ethanone.

Step 1: HPLC-UV for Initial Screening and Quantification

This method serves as our primary screening tool to detect and quantify all non-volatile impurities. The goal is to achieve good separation between the main API peak and any minor components.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in separating moderately polar organic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Using a volatile acid like formic acid makes this method directly transferable to LC-MS analysis without redevelopment.[3]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

    • Rationale: A gradient is essential to elute both potential polar impurities (like the hydrolysis product) and the less polar API and dibromo-impurity within a reasonable time while maintaining good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm (or PDA scan from 200-400 nm to identify the optimal wavelength for all components).

  • Sample Preparation: Accurately weigh ~10 mg of the commercial sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution.

Hypothetical Data Summary

PeakRetention Time (min)Area %Potential Identity
14.50.15%2-Hydroxy-1-(thiazol-5-yl)ethanone
28.20.45%1-(thiazol-5-yl)ethanone
310.199.2%API
412.80.20%2,2-Dibromo-1-(thiazol-5-yl)ethanone
Step 2: LC-MS for Impurity Identification

Any peak from the HPLC-UV analysis that is above the identification threshold (typically >0.10%) must be identified. We can use the same chromatographic conditions developed for HPLC-UV.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

  • Chromatographic Conditions: Same as the HPLC-UV method described above. Rationale: Using an established separation method saves significant development time.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. Rationale: The thiazole nitrogen is basic and will readily accept a proton, making positive mode ESI ideal for this class of compounds.

  • MS Scan Mode: Full scan from m/z 100-500. This range will cover the API and all anticipated impurities.

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. Calculate the exact mass and compare it to the theoretical masses of suspected impurities.

Step 3: GC-MS for Residual Solvent Analysis

This analysis is performed separately to look for volatile impurities that would not be detected by LC methods.

Experimental Protocol: Headspace GC-MS Analysis

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

  • Headspace Conditions: Incubate at 80 °C for 15 minutes.

  • GC Column: A low-polarity column suitable for general solvent screening (e.g., DB-1 or equivalent).

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.

  • MS Detection: Scan from m/z 35-300 to detect common laboratory solvents.

Step 4: NMR for Definitive Structure Elucidation

If a significant unknown impurity is detected by LC-MS that cannot be identified from likely structures, isolation followed by NMR is the final step for unambiguous identification.[10][11]

Experimental Protocol: NMR Analysis

  • Isolation: Use preparative HPLC to isolate several milligrams of the unknown impurity.

  • Sample Preparation: Dissolve the isolated impurity (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire a suite of NMR experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), HMBC (¹H-¹³C long-range correlation).

  • Structure Building: Use the correlation data to piece together the molecular structure fragment by fragment.[9]

An Integrated Analytical Workflow

A robust quality control process follows a logical progression from detection to identification and, if necessary, to full structural elucidation. This tiered approach ensures that resources are used efficiently.

start Receive Commercial Batch of 2-Bromo-1-(thiazol-5-yl)ethanone hplc Screening & Quantification by HPLC-UV start->hplc gcms Residual Solvent Analysis by Headspace GC-MS start->gcms decision Are all impurities below 0.10% and identified? hplc->decision pass Release Batch gcms->pass lcms Identification of Unknowns by LC-MS decision->lcms No decision->pass Yes decision2 Is structure confirmed? lcms->decision2 prep_nmr Isolate Impurity by Prep-HPLC & Elucidate Structure by NMR decision2->prep_nmr No decision2->pass Yes fail Reject Batch / Further Investigation prep_nmr->fail

Caption: Integrated workflow for impurity characterization.

The Role of Forced Degradation Studies

To ensure our primary analytical method (HPLC-UV) is truly "stability-indicating," we must perform forced degradation studies.[12][13] This involves intentionally subjecting the API to harsh conditions to generate potential degradation products.[14][15] The goal is to achieve 5-20% degradation. If any new impurity peaks appear that co-elute with the API peak, the method is not stability-indicating and must be redeveloped.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C dry heat

  • Photolytic: Exposure to UV/Vis light (ICH Q1B)

Conclusion

The characterization of impurities in a key starting material like 2-Bromo-1-(thiazol-5-yl)ethanone is a multi-faceted process that underpins the quality and safety of pharmaceutical development. A purely quantitative assessment via HPLC-UV is insufficient. It must be complemented by the identification power of mass spectrometry (LC-MS and GC-MS) and, for novel or significant unknowns, the definitive structural elucidation provided by NMR spectroscopy. By employing an integrated workflow grounded in scientific rationale, we can confidently assess the purity of our materials, ensuring a solid foundation for the development of safe and effective medicines.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Jain, D., & Basniwal, P. K. (2013). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 9(3), 243-261.
  • Harris, K. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Takazawa, Y., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Scientific Reports, 6, 25768.
  • Schuder, M. D., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 548-554.
  • Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S.
  • Separation Science & Shimadzu. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(12), e4608.
  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2995-3003.
  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. Annual Reports on NMR Spectroscopy, 93, 1-137.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Harvard University.
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC.
  • ChemicalBook. (2025, July 24). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE.
  • ChemBK. (2024, April 10). 2-Bromo-1-thiazol-2-yl-ethanone.
  • Bawa, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3980.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1731.
  • BenchChem. (2025). Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone. BenchChem.
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Sharma, G., & Kumar, S. (2016). Stability of a Dosage Form and Forced Degradation Studies. Journal of Pharmaceutical Sciences & Research, 1(1), 1-8.
  • Kumar, A., & Singh, R. (2022). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. International Journal of Engineering Research & Technology (IJERT), 11(1).
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 65-71.

Sources

Spectroscopic Profiling: Carbonyl Analysis of 2-Bromo-1-(thiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-1-(thiazol-5-yl)ethanone is a critical electrophilic intermediate, widely utilized in the Hantzsch synthesis of bis-thiazoles and other bioactive heterocycles. For researchers and drug development professionals, the infrared (IR) spectrum—specifically the carbonyl (


) stretching frequency—serves as the primary checkpoint to validate 

-bromination before proceeding to nucleophilic substitution.

This guide provides a comparative analysis of the carbonyl band shifts, distinguishing the target molecule from its non-brominated precursor and phenyl analogs. It moves beyond simple peak listing to explain the conformational and electronic drivers that dictate these spectral signatures.

Mechanistic Analysis: The Tug-of-War

The position of the carbonyl band in 2-Bromo-1-(thiazol-5-yl)ethanone is determined by three competing electronic vectors. Understanding these allows for accurate data interpretation.

  • Conjugation (Bathochromic Shift

    
    ):  The thiazole ring is aromatic. The 
    
    
    
    -system overlaps with the carbonyl
    
    
    -bond, reducing the
    
    
    bond order and lowering the frequency compared to aliphatic ketones.
  • Inductive Effect (-I) (Hypsochromic Shift

    
    ):  The 
    
    
    
    -bromine is electronegative, withdrawing electron density through the
    
    
    -framework. This shortens the
    
    
    bond, raising the frequency.
  • Field Effect (Dipolar Interaction) (Hypsochromic Shift

    
    ):  This is the dominant factor in 
    
    
    
    -halo ketones. When the C-Br bond is coplanar with the C=O bond (cis/syn conformation), the dipoles repel, significantly increasing the
    
    
    force constant.
Visualization: Electronic Vectors Affecting Frequency[1]

ElectronicEffects cluster_0 Net Result Target C=O Frequency (Target: ~1700 cm⁻¹) Conjugation Thiazole Conjugation (Lowers Frequency) Conjugation->Target Delocalization Inductive Bromine Inductive (-I) (Raises Frequency) Inductive->Target e- Withdrawal Field Field Effect (Dipole) (Raises Frequency) Field->Target Dipolar Repulsion

Figure 1: Vector analysis of electronic effects. The Field and Inductive effects of the


-bromine typically overpower the conjugation effect, resulting in a net increase in wavenumber compared to the parent ketone.

Comparative Guide: Identification & Benchmarking

The following table contrasts the target molecule with its direct precursor and a standard phenyl analog. Use this to track reaction progress.

Table 1: Comparative IR Spectral Data
CompoundStructureC=O[1][2][3][4][5][6][7][8][9][10] Frequency (Solid/KBr)C=O Frequency (Solution/CHCl₃)Key Diagnostic Feature
1-(Thiazol-5-yl)ethanone Parent Ketone1675 – 1685 cm⁻¹ ~1690 cm⁻¹Lower frequency due to strong thiazole conjugation.
2-Bromo-1-(thiazol-5-yl)ethanone Target 1695 – 1710 cm⁻¹ 1705 – 1720 cm⁻¹ Shift of +20-25 cm⁻¹ indicates successful bromination.
2-Bromo-1-phenylethanone Phenyl Analog1697 – 1705 cm⁻¹1705 – 1715 cm⁻¹Thiazole analog is often 5-10 cm⁻¹ higher due to electron-deficiency of the heterocycle.
Critical Insight: Rotational Isomerism

In solution (e.g., CHCl₃ or CCl₄),


-halo ketones often exhibit doublets  in the carbonyl region.
  • Higher Frequency Band (~1720 cm⁻¹): Corresponds to the cis (syn) conformer where Br and O are eclipsed (max field effect).

  • Lower Frequency Band (~1700 cm⁻¹): Corresponds to the gauche conformer (reduced field effect).

  • Note: In the solid state (KBr pellet), crystal packing forces usually lock the molecule into the more polar cis conformation, resulting in a single, sharp peak.

Experimental Protocol: Validation Workflow

To ensure data integrity, follow this self-validating protocol for acquiring the spectrum.

Method A: Solid State (KBr Pellet) – Recommended for Purity Check
  • Preparation: Grind 1-2 mg of the dry sample with ~100 mg of spectroscopic grade KBr.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Validation: Look for the disappearance of the methyl C-H bending modes (umbrella mode) of the starting material if mono-bromination is complete, though this is subtle. The primary indicator is the C=O shift to ~1700 cm⁻¹ .[10]

Method B: Solution Phase (CHCl₃) – Recommended for Conformational Analysis
  • Preparation: Dissolve ~10 mg sample in 1 mL dry CHCl₃.

  • Cell: Use a NaCl or CaF₂ liquid cell (0.1 mm path length).

  • Observation: Look for peak splitting (doublet) in the carbonyl region to confirm the

    
    -halogen presence via rotational isomerism.
    
Analytical Workflow Diagram

Workflow Start Crude Reaction Product Prep Sample Prep (KBr Pellet) Start->Prep Scan Acquire IR Spectrum Prep->Scan Decision Peak Position? Scan->Decision ResultA 1675-1685 cm⁻¹ (Incomplete Reaction) Decision->ResultA Low ResultB 1695-1710 cm⁻¹ (Target Confirmed) Decision->ResultB Target ResultC >1730 cm⁻¹ (Over-bromination/Ester) Decision->ResultC High

Figure 2: Decision tree for validating the synthesis of 2-Bromo-1-(thiazol-5-yl)ethanone.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Peak at 1740+ cm⁻¹ Loss of Conjugation: The thiazole ring may have been disrupted, or an ester impurity formed.Check ¹H NMR. If the ring protons are absent, the heterocycle has decomposed.
Broad Band ~3400 cm⁻¹ Enolization/Moisture:

-Halo ketones are sensitive to moisture and can form hydrates or enols.
Dry the sample in a desiccator. Ensure KBr is dry.
Split Peak (Solid State) Polymorphism/Crystal Effects: Rare in simple thiazoles but possible.Recrystallize from ethanol/hexane and re-run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Field Effects in -halo ketones).
  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.
  • National Institutes of Health (NIH) - PubChem. 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. [Link] (Analogous structural data).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for heterocyclic carbonyl shifts).[11]

Sources

A Comparative Guide to the Structural Landscape of 2-Bromo-1-(thiazol-5-yl)ethanone Derivatives: Key Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-1-(thiazol-5-yl)ethanone Scaffolds

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to the structure of numerous pharmacologically active agents, including antimicrobial and anticancer drugs.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of biological activity, and among the most versatile precursors for such endeavors are the 2-Bromo-1-(thiazol-5-yl)ethanone derivatives. The presence of a reactive α-bromo ketone group provides a chemical handle for a wide array of nucleophilic substitution reactions, enabling the construction of complex molecular architectures and the exploration of vast chemical space.

This guide provides a comparative analysis of the structural data available for 2-Bromo-1-(thiazol-5-yl)ethanone derivatives. While a comprehensive public database of crystal structures for a wide range of these specific precursors remains nascent, this document will leverage available crystallographic data of closely related structures to infer key structural features. Furthermore, we will present a robust, generalized protocol for the synthesis and crystallographic analysis of these vital synthetic intermediates, empowering researchers to generate and analyze their own derivatives.

Comparative Analysis of Physicochemical and Structural Properties

Direct comparison of experimentally determined crystal structures for a series of 2-Bromo-1-(thiazol-5-yl)ethanone derivatives is currently limited by the public availability of such data. However, a comparative analysis of their fundamental physicochemical and calculated structural properties can still provide valuable insights for researchers. The following table summarizes key descriptors for a selection of derivatives, highlighting the impact of substitution on their molecular characteristics.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-Bromo-1-(thiazol-5-yl)ethanoneC₅H₄BrNOS206.060.803
2-Bromo-1-(2-methylthiazol-5-yl)ethanoneC₆H₆BrNOS220.091.203
2-Bromo-1-(2-aminothiazol-5-yl)ethanoneC₅H₅BrN₂OS221.070.513
2-Bromo-1-(2-phenylthiazol-5-yl)ethanoneC₁₁H₈BrNOS282.162.703
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone[1]C₇H₉BrN₂OS249.131.313
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone[2]C₁₂H₉BrClNOS346.633.803

Note: XLogP3-AA and Hydrogen Bond Donor/Acceptor Counts are computationally derived from PubChem where available.

A Case Study in Thiazole Crystallography: The Structure of 2-Bromo-4-phenyl-1,3-thiazole

To understand the potential solid-state conformation and intermolecular interactions of 2-Bromo-1-(thiazol-5-yl)ethanone derivatives, we can examine the crystal structure of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole.[3] While this compound lacks the ethanone moiety, its crystallographic data provides a valuable reference for the behavior of the brominated thiazole core.

The crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar conformation, with the phenyl ring being only slightly twisted relative to the thiazole ring.[3] The crystal packing is stabilized by a combination of π-π stacking interactions between the aromatic rings of adjacent molecules and short intermolecular S···Br contacts.[3] These types of non-covalent interactions are crucial in determining the overall crystal lattice and can significantly influence the physicochemical properties of the solid material, such as solubility and stability.

Table of Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole [3]

ParameterValue
FormulaC₉H₆BrNS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Z4
R-factor0.029

Experimental Protocols

Synthesis of a Representative 2-Bromo-1-(thiazol-5-yl)ethanone Derivative

The following protocol describes a generalized method for the synthesis of a 2-Bromo-1-(thiazol-5-yl)ethanone derivative, based on established bromination reactions of acetylthiazoles.

Materials:

  • 1-(Thiazol-5-yl)ethanone derivative (1.0 eq)

  • Bromine (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetic acid or Dioxane as solvent

  • Sodium acetate (optional, as a scavenger for HBr)

  • Diethyl ether or Hexane for precipitation/washing

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the starting 1-(thiazol-5-yl)ethanone derivative in a suitable solvent (e.g., acetic acid or dioxane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine in the same solvent or N-Bromosuccinimide portion-wise to the cooled solution over a period of 30-60 minutes. The reaction is often exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether or hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Crystal Growth:

  • Slow Evaporation: Dissolve the purified 2-Bromo-1-(thiazol-5-yl)ethanone derivative in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/chloroform) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Visualization of Synthetic and Logical Pathways

The following diagrams illustrate the experimental workflow and the central role of 2-Bromo-1-(thiazol-5-yl)ethanone derivatives in the synthesis of diverse, biologically active molecules.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 1-(Thiazol-5-yl)ethanone Derivative Bromination Bromination (Br2 or NBS) Start->Bromination Crude_Product Crude 2-Bromo-1-(thiazol-5-yl)ethanone Bromination->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Crystal_Growth Single Crystal Growth Pure_Product->Crystal_Growth SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Structure_Determination Structure Solution & Refinement SCXRD->Structure_Determination Final_Structure Crystal Structure Data Structure_Determination->Final_Structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

logical_relationship cluster_reactions Nucleophilic Substitution Reactions cluster_products Biologically Active Derivatives Precursor 2-Bromo-1-(thiazol-5-yl)ethanone Derivative Thioureas Thioureas/ Thioamides Precursor->Thioureas Amines Amines Precursor->Amines Other_Nucleophiles Other Nucleophiles (e.g., Azides, Phenols) Precursor->Other_Nucleophiles Aminothiazoles Substituted Aminothiazoles Thioureas->Aminothiazoles Imidazothiazoles Imidazothiazoles & Related Fused Systems Amines->Imidazothiazoles Diverse_Heterocycles Diverse Heterocyclic Scaffolds Other_Nucleophiles->Diverse_Heterocycles

Caption: Synthetic utility of 2-Bromo-1-(thiazol-5-yl)ethanone derivatives.

Conclusion

2-Bromo-1-(thiazol-5-yl)ethanone derivatives are undeniably valuable and versatile building blocks in the synthesis of novel therapeutic agents. While a comprehensive public library of their crystal structures is yet to be established, the analysis of related compounds and the application of robust synthetic and crystallographic protocols can provide the necessary structural insights for drug development professionals. The continued investigation and, crucially, the publication of crystal structure data for this class of compounds will undoubtedly accelerate the discovery of new and effective medicines.

References

  • Al-Omar, M. A. (2010). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 15(4), 2759-2780.
  • Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • PubChem. (n.d.). 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromo-1-(thiazol-5-yl)ethanone: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, 2-Bromo-1-(thiazol-5-yl)ethanone is a valuable building block in the synthesis of novel pharmaceutical compounds. However, its utility is matched by its hazardous nature. As an α-haloketone, its reactivity makes it a potent electrophile, which is precisely why it is so effective in chemical synthesis and also why it poses significant risks to laboratory personnel. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for handling this compound, ensuring both your safety and the integrity of your research.

The "Why": Understanding the Inherent Risks

2-Bromo-1-(thiazol-5-yl)ethanone is not a benign reagent. Its primary dangers stem from its classification as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] The underlying chemistry dictates these hazards; the bromoacetyl group is a powerful lachrymator and alkylating agent, meaning it can react with and damage biological tissues. Therefore, our safety protocols are designed to create an absolute barrier between the researcher and the chemical.

Core Hazards at a Glance:

Hazard ClassificationConsequence in the Lab
Acute Toxicity, Oral (Category 4) Harmful if ingested.[1]
Skin Corrosion (Category 1B) Causes severe, potentially irreversible, skin burns upon contact.[1]
Serious Eye Damage (Category 1) Can cause permanent damage to the eyes on contact.[1]
Specific Target Organ Toxicity May cause significant irritation to the respiratory system if inhaled.[1]

The "How": A Multi-Layered PPE Strategy

Given the severe corrosive nature of this compound, a multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. Each component is chosen to counteract a specific, identified risk.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even considered, all work with 2-Bromo-1-(thiazol-5-yl)ethanone must be conducted within a certified and properly functioning chemical fume hood.[1][3] This is your primary line of defense, containing dust from the solid compound and any potential vapors to prevent inhalation.

Essential Personal Protective Equipment

The following table summarizes the mandatory PPE for handling this compound. Do not just wear it; understand its purpose and limitations.

Body AreaRequired PPERationale and Field Notes
Eyes & Face Tightly-fitting safety goggles AND a full-face shield.Goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[4] However, due to the severe eye damage risk, a face shield worn over goggles is essential to protect against splashes during weighing or transfer operations. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile rubber recommended).Always inspect gloves for tears or pinholes before use.[4] Double-gloving is a best practice when handling highly corrosive materials. Remove and replace gloves immediately if contamination is suspected. Never wear contaminated gloves outside the fume hood.
Body Chemically resistant lab coat.A standard cotton lab coat offers minimal protection. A lab coat made of a less permeable material is necessary. Ensure it is fully buttoned with sleeves rolled down. For larger quantities, consider impervious clothing or an apron.[1][4]
Respiratory NIOSH/MSHA-approved respirator (if needed).While a fume hood is the primary control, a respirator (e.g., a full-face respirator with appropriate cartridges) should be available for emergency situations like large spills.[1][4]

Operational Plan: From Receipt to Disposal

A safe experiment begins long before the reagents are mixed. The following workflow provides a step-by-step process for safely managing 2-Bromo-1-(thiazol-5-yl)ethanone throughout its lifecycle in your lab.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep1 1. Review SDS and establish protocol prep2 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 prep3 3. Prepare Fume Hood (Verify airflow, clear workspace) prep2->prep3 handle1 4. Weigh Solid Compound (Use anti-static weigh boat) prep3->handle1 Begin work handle2 5. Perform Chemical Synthesis (Add reagents slowly) handle1->handle2 clean1 6. Decontaminate Glassware & Surfaces (Inside fume hood) handle2->clean1 Procedure complete clean2 7. Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 8. Doff PPE Carefully (Remove gloves last) clean2->clean3 waste_disposal 10. Store Waste in Labeled, Sealed Containers for EHS Pickup clean2->waste_disposal clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 2-Bromo-1-(thiazol-5-yl)ethanone.

Emergency & Disposal Protocols

Even with the best precautions, accidents can happen. Immediate and correct action is critical.

Emergency First Aid
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill & Disposal Plan

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.

  • Waste Collection: All materials contaminated with 2-Bromo-1-(thiazol-5-yl)ethanone (e.g., gloves, pipette tips, weigh boats) are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Spill Cleanup: For small spills, absorb the material with an inert substance like vermiculite or sand.[6] Sweep up carefully, avoiding dust generation, and place in the hazardous waste container. All cleanup materials are also hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) team immediately.[6]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's EHS office or a licensed chemical waste disposal service.[1][6] Do not pour this chemical or solutions containing it down the drain.[7]

By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently and safely utilize 2-Bromo-1-(thiazol-5-yl)ethanone, advancing your research while upholding the highest standards of laboratory safety.

References

  • Echemi. (n.d.). Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) Safety Data Sheets.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromothiazole.
  • ChemBK. (2024, April 10). 2-Bromo-1-thiazol-2-yl-ethanone - Risk and Safety.
  • Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone.
  • TCI Chemicals. (2025, March 12). SAFETY DATA SHEET: 2-Bromo-5-nitrothiazole.
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ETHANONE - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(thiazol-2-yl)ethanone.
  • BenchChem. (n.d.). A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-Bromothiazole.
  • ChemScene. (n.d.). 2-Bromo-1-(3-bromoisoxazol-5-yl)ethanone.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Combi-Blocks. (2023, June 10). Safety Data Sheet: 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid.
  • BenchChem. (n.d.). Proper Disposal of 2-Bromo-1-furan-2-yl-ethanone: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(thiazol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(thiazol-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.